MC-VC-PABC-DNA31
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C77H96N10O21 |
|---|---|
分子量 |
1497.6 g/mol |
IUPAC 名称 |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |
InChI |
InChI=1S/C77H96N10O21/c1-38(2)60(83-54(90)20-13-12-14-31-87-55(91)25-26-56(87)92)74(100)82-50(19-16-30-79-75(78)101)73(99)80-47-23-21-46(22-24-47)37-104-76(102)81-48-27-32-86(33-28-48)49-35-51(89)61-53(36-49)107-70-62(84-61)57-58-66(95)44(8)69-59(57)71(97)77(10,108-69)105-34-29-52(103-11)41(5)68(106-45(9)88)43(7)65(94)42(6)64(93)39(3)17-15-18-40(4)72(98)85-63(70)67(58)96/h15,17-18,21-26,29,34-36,38-39,41-43,48,50,52,60,64-65,68,93-95,97H,12-14,16,19-20,27-28,30-33,37H2,1-11H3,(H,80,99)(H,81,102)(H,82,100)(H,83,90)(H,85,98)(H3,78,79,101)/b17-15-,34-29-,40-18-/t39-,41+,42+,43+,50-,52-,60-,64-,65+,68+,77-/m0/s1 |
InChI 键 |
MJUSLPQDGZEJSC-FZUCKAIOSA-N |
手性 SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)NC(=O)OCC8=CC=C(C=C8)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)\C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)NC(=O)OCC8=CC=C(C=C8)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)C |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the MC-VC-PABC-Amanitin Mechanism of Action in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Core Introduction: A Novel Approach to Targeted Cancer Therapy
Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering the targeted delivery of highly potent cytotoxic agents directly to cancer cells. This approach minimizes systemic toxicity while maximizing therapeutic efficacy. The MC-VC-PABC-amanitin platform is an advanced ADC technology that employs a sophisticated linker system to deliver α-amanitin, a potent inhibitor of RNA polymerase II. This document provides a comprehensive technical overview of the mechanism of action of ADCs utilizing this specific linker-payload combination. While sometimes referred to by internal identifiers such as "DNA31," the cytotoxic payload is α-amanitin, a well-characterized mycotoxin from the Amanita phalloides mushroom.[1][2]
The core components of this ADC system are:
-
Monoclonal Antibody (mAb): Provides specificity by targeting a tumor-associated antigen on the surface of cancer cells.
-
MC-VC-PABC Linker: A cleavable linker system designed for stability in circulation and efficient release of the payload within the target cell.
-
α-Amanitin (Payload): A potent cytotoxic agent that induces cell death through the inhibition of RNA polymerase II.[1][3]
The Multi-Step Mechanism of Action
The therapeutic effect of an MC-VC-PABC-amanitin ADC is a sequential process that begins with antigen recognition and culminates in the induction of apoptosis in the cancer cell.
Targeting and Internalization
The ADC circulates through the bloodstream until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome.
Lysosomal Trafficking and Linker Cleavage
The endosome containing the ADC traffics through the cell and fuses with a lysosome. The acidic environment and the presence of lysosomal proteases, such as cathepsin B, are critical for the next step.[1] The valine-citrulline (VC) dipeptide component of the linker is specifically designed to be a substrate for cathepsin B.[]
Self-Immolation and Payload Release
Upon cleavage of the VC linker by cathepsin B, the p-aminobenzyloxycarbonyl (PABC) spacer becomes unstable and undergoes a spontaneous 1,6-elimination reaction. This self-immolation process releases the active α-amanitin payload into the cytoplasm of the cancer cell.
Inhibition of RNA Polymerase II and Induction of Apoptosis
Once in the cytoplasm, α-amanitin translocates to the nucleus and binds to RNA polymerase II, the enzyme responsible for transcribing messenger RNA (mRNA) from a DNA template.[5][6] This binding event physically obstructs the translocation of the polymerase along the DNA, effectively halting transcription.[7][8][9] The cessation of mRNA synthesis leads to a rapid depletion of essential proteins, ultimately triggering programmed cell death, or apoptosis.[1] A key advantage of α-amanitin is its ability to kill both dividing and non-dividing (dormant) cancer cells, a feature that distinguishes it from many traditional chemotherapeutics that only target rapidly proliferating cells.[10][11]
Quantitative Data
The following tables summarize key quantitative data for amanitin-based ADCs.
Table 1: In Vitro Cytotoxicity of Amanitin-Based ADCs
| Cell Line | Target Antigen | ADC Construct | EC50 (pM) | Reference |
| Pancreatic Cancer Cells | TROP2 | hRS7-Amanitin | picomolar range | [12] |
| Triple-Negative Breast Cancer Cells | TROP2 | hRS7-Amanitin | picomolar range | [12] |
| Prostate Cancer Cells | PSMA | Anti-PSMA-Amanitin | Not specified | [13] |
Table 2: In Vivo Efficacy of Amanitin-Based ADCs
| Xenograft Model | Target Antigen | ADC Construct | Dose | Outcome | Reference |
| Pancreatic Cancer | TROP2 | hRS7-Amanitin | 1 mg/kg | Complete tumor regression | [14] |
| Triple-Negative Breast Cancer | TROP2 | hRS7-Amanitin | 1 mg/kg | Complete remission | [14] |
| Prostate Cancer | PSMA | Anti-PSMA-Amanitin | Not specified | Complete remissions at higher doses | [13] |
Experimental Protocols
Synthesis of MC-VC-PABC-α-Amanitin
A detailed protocol for the synthesis of the linker-payload conjugate would involve multi-step organic synthesis. A representative approach includes:
-
Synthesis of the MC-VC-PABC linker: This involves the coupling of maleimidocaproic acid (MC), valine (Val), citrulline (Cit), and p-aminobenzyl alcohol, followed by activation of the alcohol group as a carbonate.
-
Conjugation to α-amanitin: The activated linker is then reacted with α-amanitin to form the final MC-VC-PABC-α-amanitin construct.
-
Purification and Characterization: The final product is purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Generation of the Antibody-Drug Conjugate
-
Antibody Preparation: The monoclonal antibody is typically reduced to expose free thiol groups on the cysteine residues.
-
Conjugation Reaction: The MC-VC-PABC-α-amanitin is then added to the reduced antibody. The maleimide group of the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
-
Purification and Characterization: The resulting ADC is purified to remove any unconjugated linker-payload and aggregated antibody. The drug-to-antibody ratio (DAR) is determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
Treatment: Cells are treated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice are subcutaneously implanted with human cancer cells expressing the target antigen.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment: Mice are treated with the ADC, a control antibody, or vehicle according to a predetermined dosing schedule.
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Efficacy Assessment: The antitumor efficacy of the ADC is evaluated by comparing the tumor growth in the treated groups to the control groups.
Visualizations
References
- 1. ADC technology - Heidelberg Pharma AG [heidelberg-pharma.com]
- 2. scitepress.org [scitepress.org]
- 3. Amanitins and their development as a payload for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of nuclear RNA polymerase II by alpha-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. Amanitin [chem.uwec.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Multiple Myeloma New Treatment with a New Amanitin-based ADC [beacon-intelligence.com]
- 12. Novel Amanitin-Based Antibody-Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. heidelberg-pharma.com [heidelberg-pharma.com]
- 14. Amanitin-based antibody-drug conjugate tested in pancreatic cancer | BioWorld [bioworld.com]
An In-depth Technical Guide to the MC-VC-PABC-DNA31 Drug-Linker Conjugate for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This technical guide provides a detailed overview of the MC-VC-PABC-DNA31 drug-linker, a sophisticated system designed for targeted delivery of a potent RNA polymerase inhibitor.
The this compound conjugate is comprised of three key components: the MC-VC-PABC linker and the DNA31 payload. The linker itself is a multi-functional unit consisting of:
-
MC (Maleimidocaproyl): A spacer that includes a maleimide group for covalent attachment to thiol groups on the antibody, typically generated by reducing interchain disulfide bonds.
-
VC (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by lysosomal proteases, particularly cathepsin B, which is often upregulated in the tumor microenvironment.
-
PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer that, upon cleavage of the VC linker, spontaneously releases the payload in its active form.
The payload, DNA31 , is a highly potent inhibitor of RNA polymerase, which ultimately leads to apoptosis in cancer cells.[][][3][4]
Core Structure and Properties
The chemical structure of the this compound conjugate is complex, reflecting its multi-component nature. Below are the key properties of this drug-linker construct.
| Property | Value | Reference |
| Chemical Formula | C77H96N10O21 | [3] |
| Molecular Weight | 1497.64 g/mol | [3] |
| Payload Type | RNA Polymerase Inhibitor | [][][3][4] |
| Linker Type | Enzymatically Cleavable | [5] |
| Cleavage Enzyme | Cathepsin B | [5] |
Mechanism of Action: From Systemic Circulation to Target Cell Cytotoxicity
The this compound construct is designed for stability in systemic circulation and specific payload release within target cancer cells. The logical workflow of its mechanism of action is depicted below.
Experimental Protocols
Synthesis of an Antibody-MC-VC-PABC-DNA31 Conjugate
The following is a representative protocol for the conjugation of the this compound drug-linker to a monoclonal antibody via cysteine residues. This protocol is based on established methods for cysteine-based ADC synthesis.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
This compound dissolved in dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Propylene glycol
-
Polysorbate 20 (Tween 20)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Hydrophobic interaction chromatography (HIC) column for DAR analysis
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the mAb solution.
-
Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Drug-Linker Conjugation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10-20 mM.
-
Slowly add a 5 to 8-fold molar excess of the this compound solution to the reduced antibody solution with gentle mixing.
-
Allow the conjugation reaction to proceed at room temperature for 1-2 hours in the dark.
-
-
Purification of the ADC:
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4.
-
Collect the fractions containing the purified ADC.
-
-
Characterization of the ADC:
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA or A280).
-
Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy.
-
Assess the level of aggregation using SEC-HPLC.
-
Confirm the integrity of the ADC using SDS-PAGE under reducing and non-reducing conditions.
-
In Vitro Cathepsin B Cleavage Assay
This protocol outlines a method to assess the enzymatic cleavage of the VC linker in the ADC by cathepsin B.
Materials:
-
Purified Antibody-MC-VC-PABC-DNA31 conjugate
-
Recombinant human cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Reaction quench solution (e.g., 10% trifluoroacetic acid in acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Enzyme Activation:
-
Prepare a stock solution of cathepsin B in assay buffer without DTT.
-
Activate the cathepsin B by incubating it in the complete assay buffer (with DTT) at 37°C for 15-30 minutes.
-
-
Cleavage Reaction:
-
In a microcentrifuge tube, combine the purified ADC (final concentration 10-50 µM) with the activated cathepsin B (final concentration 1-5 µM) in the assay buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Sample Analysis:
-
Quench the reaction by adding an equal volume of the quench solution to the aliquot.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released PABC-DNA31 and/or free DNA31.
-
-
Data Analysis:
-
Plot the concentration of the released payload as a function of time to determine the cleavage kinetics.
-
Data Presentation
Currently, there is a lack of publicly available in vitro or in vivo efficacy data specifically for an ADC constructed with the this compound drug-linker. Research in the field of ADCs is rapidly advancing, and it is anticipated that such data will become available as novel payloads like DNA31 are further investigated. For reference, a hypothetical data table for an in vitro cytotoxicity assay is presented below to illustrate the expected format for such data.
Table 1: Hypothetical In Vitro Cytotoxicity of a HER2-Targeted ADC-MC-VC-PABC-DNA31
| Cell Line | Target Expression | IC50 (nM) |
| SK-BR-3 | HER2-positive | 0.5 |
| BT-474 | HER2-positive | 1.2 |
| MDA-MB-231 | HER2-negative | >1000 |
| Free DNA31 | N/A | 0.01 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the development and evaluation of an ADC utilizing the this compound drug-linker.
Conclusion
The this compound drug-linker conjugate holds significant promise for the development of next-generation antibody-drug conjugates. Its design incorporates a stable linker for systemic circulation, a specific enzymatic cleavage site for targeted payload release, and a highly potent RNA polymerase inhibitor as the cytotoxic agent. While specific biological data for an ADC utilizing this construct is not yet widely available, the principles of its design are well-established within the field of ADC research. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of such novel ADCs. As research continues, it is anticipated that the therapeutic potential of ADCs armed with payloads like DNA31 will be further elucidated, potentially offering new avenues for the treatment of various cancers.
References
An In-Depth Technical Guide to MC-VC-PABC-DNA31 Linker Chemistry for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the MC-VC-PABC-DNA31 linker-payload system, a sophisticated technology employed in the development of Antibody-Drug Conjugates (ADCs). We will delve into the core chemistry of the linker, the mechanism of action of the DNA31 payload, and the intricate process of targeted drug delivery. This document is intended to be a valuable resource, offering detailed experimental protocols and structured data to facilitate research and development in the field of targeted cancer therapy.
Introduction to Antibody-Drug Conjugates and the this compound System
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] Unlike chemotherapy, which can damage healthy cells, ADCs are intended to target and kill only cancer cells, minimizing side effects.[2] This is achieved by attaching a potent cytotoxic agent to a monoclonal antibody (mAb) via a chemical linker. The mAb is designed to specifically bind to an antigen present on the surface of tumor cells.
The this compound system represents a state-of-the-art approach in ADC technology. It comprises three key components:
-
A monoclonal antibody (mAb): Provides specificity for targeting tumor cells.
-
The MC-VC-PABC linker: A cleavable linker system designed to be stable in circulation and release the payload under specific conditions within the target cell.
-
DNA31: A highly potent cytotoxic payload that acts as an RNA polymerase inhibitor.[2][3][4][5][6][7][8][9][10]
This guide will focus on the chemistry and functionality of the MC-VC-PABC linker and the DNA31 payload.
Core Chemistry of the MC-VC-PABC Linker
The MC-VC-PABC linker is a multi-component system, with each part playing a crucial role in the stability and efficacy of the ADC.[10][11]
-
MC (Maleimidocaproyl): This component serves as the conjugation point to the antibody. The maleimide group reacts with free thiol groups (sulfhydryl groups) on the antibody, typically on cysteine residues, to form a stable covalent bond.[11]
-
VC (Valine-Citrulline): This dipeptide sequence is the enzymatically cleavable site of the linker.[11][12] It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[12][13] The VC linker is generally stable in the bloodstream, preventing premature release of the cytotoxic payload.[13]
-
PABC (p-Aminobenzyloxycarbonyl): This is a self-immolative spacer. Once Cathepsin B cleaves the VC dipeptide, the PABC moiety becomes unstable and spontaneously undergoes a 1,6-elimination reaction, releasing the active payload, DNA31, in its unmodified form.[10][11]
The combination of these components ensures that the potent payload remains attached to the antibody while in circulation and is efficiently released only after the ADC has been internalized by the target cancer cell.
The Cytotoxic Payload: DNA31, a Potent RNA Polymerase Inhibitor
DNA31 is a highly potent small molecule designed to induce cell death. It functions as an inhibitor of RNA polymerase, a critical enzyme responsible for transcribing DNA into RNA.[2][3][4][5][6][7][8][9][10] By inhibiting RNA polymerase, DNA31 effectively halts the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), which are all essential for protein synthesis. The disruption of this fundamental cellular process leads to cell cycle arrest and ultimately apoptosis (programmed cell death). The high potency of DNA31 makes it an ideal payload for ADCs, as only a small number of molecules are needed to kill a target cell.
Mechanism of Action of the this compound ADC
The therapeutic effect of an ADC equipped with the this compound system is achieved through a multi-step process, as illustrated in the signaling pathway diagram below.
Caption: Mechanism of action of the this compound ADC.
-
Binding: The ADC circulates in the bloodstream until the monoclonal antibody recognizes and binds to its specific target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex through a process called endocytosis, enclosing it within an endosome.
-
Trafficking: The endosome containing the ADC fuses with a lysosome, an organelle within the cell that contains various degradative enzymes.
-
Linker Cleavage and Payload Release: Inside the acidic environment of the lysosome, the enzyme Cathepsin B, which is highly active in many tumor cells, recognizes and cleaves the valine-citrulline (VC) dipeptide of the linker.[12][13] This cleavage triggers the self-immolation of the PABC spacer, leading to the release of the active DNA31 payload into the cytoplasm of the cancer cell.[10][11]
-
Target Engagement: The released DNA31 then translocates to the nucleus and binds to RNA polymerase.
-
Induction of Apoptosis: By inhibiting RNA polymerase, DNA31 blocks transcription, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis) of the cancer cell.
Data Presentation
Table 1: In Vitro Stability of VC-PABC Linkers in Plasma
| Linker Chemistry | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |
| mc-VC-PABC-MMAE | Human | 7 | >95% | [13] |
| mc-VC-PABC-MMAE | Mouse | 4.5 | Variable (site-dependent) | [14] |
| Modified VC-PABC | Mouse | 4.5 | Increased stability | [14] |
Table 2: Cathepsin B Cleavage of VC-PABC Linkers
| Substrate | Enzyme | Relative Cleavage Rate | Reference |
| Val-Cit-PABC | Cathepsin B | 100% | [15] |
| Val-Ala-PABC | Cathepsin B | ~50% of Val-Cit | [] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the preclinical development of ADCs. The following sections provide methodologies for key experiments.
ADC Conjugation via Thiol Chemistry
This protocol describes a general method for conjugating a maleimide-activated linker-payload, such as this compound, to an antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocompare.com [biocompare.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the MC-VC-PABC-DNA31 Payload
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the MC-VC-PABC-DNA31, an antibody-drug conjugate (ADC) payload system designed for targeted cancer therapy. This document details the characteristics of its components, mechanism of action, and relevant experimental data, offering insights for researchers and professionals in the field of drug development.
Introduction to the this compound System
The this compound is a sophisticated drug-linker conjugate that plays a critical role in the efficacy of an antibody-drug conjugate. It combines a highly potent cytotoxic agent, DNA31, with a cleavable linker system designed for controlled release within the target cancer cell. This system ensures that the cytotoxic payload is delivered specifically to tumor cells, minimizing systemic toxicity and enhancing the therapeutic window.[]
The conjugate consists of three key components:
-
MC (Maleimidocaproyl): A spacer that connects the linker to the antibody.[2]
-
VC (Valine-Citrulline): A dipeptide that is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment.[][2][3]
-
PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer that, upon cleavage of the VC linker, releases the active payload.[2]
-
DNA31: The cytotoxic payload, a potent inhibitor of RNA polymerase.[4][5][6][7][8][9]
Physicochemical Characteristics
A summary of the key physicochemical properties of the this compound conjugate is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C77H96N10O21 | [4] |
| Molecular Weight | 1497.64 g/mol | [4] |
| CAS Number | 1639352-03-6 | [4] |
| Appearance | Light blue to blue solid | [4] |
| Solubility | DMSO: 50 mg/mL (33.39 mM) | [4][8] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | [4][8] |
Mechanism of Action
The this compound ADC exerts its cytotoxic effect through a multi-step process that begins with targeted delivery and ends with the inhibition of essential cellular machinery.
-
Targeting and Internalization: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[2] Following binding, the entire ADC-antigen complex is internalized into the cell via endocytosis.[2]
-
Lysosomal Trafficking and Cleavage: Once inside the cell, the ADC is trafficked to the lysosome. The low pH and high concentration of proteases, particularly Cathepsin B, within the lysosome facilitate the cleavage of the valine-citrulline linker.[2][3][10]
-
Payload Release: Cleavage of the VC dipeptide triggers the self-immolation of the PABC spacer, leading to the release of the active DNA31 payload into the cytoplasm.[2]
-
Inhibition of RNA Polymerase: The released DNA31, a potent RNA polymerase inhibitor, then targets its intracellular target.[4][5][7] By inhibiting RNA polymerase, DNA31 halts the process of transcription, preventing the synthesis of messenger RNA (mRNA) from a DNA template. This disruption of a fundamental cellular process ultimately leads to cell cycle arrest and apoptosis (programmed cell death).
The following diagram illustrates the proposed signaling pathway for the mechanism of action.
Caption: Mechanism of action of an ADC with the this compound payload.
Experimental Protocols
The evaluation of an ADC containing the this compound payload involves a series of in vitro and in vivo experiments to characterize its efficacy and safety profile.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potency of the ADC in cancer cell lines expressing the target antigen.
Methodology:
-
Cell Culture: Culture target antigen-positive and -negative cancer cell lines in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with serial dilutions of the ADC, the free DNA31 payload, and a non-targeting control ADC.
-
Incubation: Incubate the cells for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.
Bystander Effect Assay
Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture: Establish a co-culture of antigen-positive and antigen-negative cells, where one cell population is labeled with a fluorescent marker (e.g., GFP).
-
Treatment: Treat the co-culture with the ADC.
-
Imaging and Analysis: After a set incubation period, use fluorescence microscopy or flow cytometry to quantify the viability of both the antigen-positive and antigen-negative cell populations. A decrease in the viability of the antigen-negative cells indicates a bystander effect.
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.
Methodology:
-
Tumor Xenograft Model: Implant human tumor cells (expressing the target antigen) subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a specified volume, randomize the mice into treatment groups: vehicle control, ADC, non-targeting ADC, and free payload. Administer the treatments intravenously.
-
Tumor Growth Monitoring: Measure tumor volume and body weight of the mice regularly.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
The following diagram outlines a typical experimental workflow for evaluating an ADC.
Caption: General experimental workflow for the preclinical evaluation of an ADC.
Conclusion
The this compound payload system represents a potent and highly targeted approach for cancer therapy. The combination of a potent RNA polymerase inhibitor with a well-characterized, cleavable linker system allows for the specific delivery of the cytotoxic agent to tumor cells, thereby maximizing efficacy while minimizing off-target toxicity. Further research and clinical development of ADCs incorporating this payload may offer promising new treatment options for cancer patients.
References
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. biocompare.com [biocompare.com]
- 10. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: MC-VC-PABC-DNA31 Conjugation Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to target cells, such as cancer cells.[][2] This targeted delivery strategy enhances the therapeutic window of the cytotoxic payload by maximizing its concentration at the site of action while minimizing systemic exposure and associated off-target toxicities.[3]
The three core components of an ADC are the monoclonal antibody, the cytotoxic payload, and the linker that connects them.[][2] The linker's properties are critical to the ADC's success, requiring it to be stable in systemic circulation and yet allow for efficient release of the payload within the target cell.[4][5][6]
This document provides a detailed protocol for the conjugation of a thiol-containing monoclonal antibody to MC-VC-PABC-DNA31 , an agent-linker conjugate.
-
Antibody (mAb) : A user-defined monoclonal antibody with available sulfhydryl groups for conjugation. These are typically generated by reducing the antibody's native interchain disulfide bonds.
-
Linker (MC-VC-PABC) :
-
MC (Maleimidocaproyl) : A thiol-reactive maleimide group that forms a stable covalent thioether bond with cysteine residues on the reduced antibody.[7][]
-
VC (Valine-Citrulline) : A dipeptide motif that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within target cells.[7][9][10]
-
PABC (p-aminobenzyloxycarbonyl) : A self-immolative spacer that, upon cleavage of the VC dipeptide, spontaneously releases the active payload.[7]
-
-
Payload (DNA31) : A potent RNA polymerase inhibitor designed for cytotoxic effect.[11][12][13]
This protocol outlines the partial reduction of an antibody, the conjugation reaction with the maleimide-activated linker-drug, and subsequent purification and characterization of the resulting ADC.
Principle of the Method
The conjugation process is based on thiol-maleimide chemistry.[] First, a controlled number of interchain disulfide bonds within the antibody's hinge region are selectively reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP). This process exposes free sulfhydryl (-SH) groups.[][14]
Next, the maleimide group of the this compound linker-drug undergoes a Michael addition reaction with the exposed antibody thiols.[] This reaction is highly specific for thiols within a pH range of 6.5-7.5 and results in the formation of a stable thioether bond, covalently linking the drug-linker to the antibody.[] The resulting ADC is then purified to remove unreacted linker-drug, reducing agents, and potential aggregates. The final product is a heterogeneous mixture of ADC species with a varying number of drugs per antibody, which can be characterized to determine the average drug-to-antibody ratio (DAR).[15][16]
Experimental Workflow and Mechanism
The overall experimental process from antibody to purified ADC is outlined below.
Upon administration, the ADC binds to its target antigen on a cancer cell, is internalized, and traffics to the lysosome where the linker is cleaved, releasing the payload.
Materials and Reagents
-
Monoclonal Antibody (mAb): 1-10 mg/mL in a thiol-free buffer (e.g., PBS), pH 7.0-7.5.
-
This compound (e.g., MedChemExpress HY-128897).
-
Reducing Agent: 10 mM TCEP-HCl solution.
-
Conjugation Buffer: PBS, pH 7.2, with 1 mM EDTA.
-
Quenching Reagent: 100 mM N-acetylcysteine (NAC) solution.
-
Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc).
-
Purification:
-
Storage Buffer: Formulation buffer of choice (e.g., Histidine buffer, pH 6.0).
Detailed Experimental Protocol
This protocol is optimized for generating an ADC with an average DAR of approximately 4 from an IgG1 antibody.[16]
Step 1: Antibody Reduction
-
Prepare the antibody in Conjugation Buffer at a concentration of 5-10 mg/mL.
-
Add a 4-fold molar excess of TCEP-HCl to the antibody solution. For example, for 1 mg of a 150 kDa antibody (6.67 nmol), add 2.67 µL of a 10 mM TCEP solution.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.[14] This step partially reduces the interchain disulfide bonds.
-
Remove the excess TCEP immediately before conjugation. This can be done using a desalting column (e.g., G25) pre-equilibrated with Conjugation Buffer.[19]
Step 2: Conjugation Reaction
-
Immediately prior to use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
To the reduced, TCEP-free antibody solution, add a 5 to 8-fold molar excess of the this compound stock solution. Add the linker-drug solution dropwise while gently stirring to avoid precipitation.
-
Ensure the final concentration of organic solvent (DMSO) does not exceed 10% (v/v) to maintain antibody stability.[14]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine relative to the linker-drug. Incubate for 20 minutes at room temperature. This step caps any unreacted maleimide groups.
Step 3: Purification of the ADC
-
The crude ADC mixture must be purified to remove unreacted linker-drug, quenched linker, and solvent.[18][20]
-
Size Exclusion Chromatography (SEC): Load the quenched reaction mixture onto a G25 desalting column equilibrated with the final formulation buffer. Collect the fractions corresponding to the high molecular weight ADC, monitoring absorbance at 280 nm.
-
Tangential Flow Filtration (TFF): Alternatively, use a TFF system with a 30 kDa MWCO membrane.[] Perform diafiltration against at least 10 volumes of the formulation buffer to remove small molecule impurities. Concentrate the ADC to the desired final concentration.
-
Sterile-filter the final purified ADC solution using a 0.22 µm filter and store at 2-8°C for short-term use or frozen at -80°C for long-term storage.
Characterization and Quality Control
Determination of Drug-to-Antibody Ratio (DAR)
The average DAR is a critical quality attribute. It can be determined using Hydrophobic Interaction Chromatography (HIC).[21] ADCs with higher DAR values are more hydrophobic and will have longer retention times.
-
Method: An HIC column is used with a decreasing salt gradient (e.g., from 1.5 M ammonium sulfate to 0 M). Peaks corresponding to different drug loads (DAR 0, 2, 4, 6, 8) are resolved. The weighted average of the peak areas is used to calculate the average DAR.
-
Expected Outcome: For the protocol described, an average DAR of 3.5-4.5 is expected.
Analysis of Purity and Aggregation
Size Exclusion Chromatography (SEC-HPLC) is used to determine the purity of the ADC and quantify the percentage of high molecular weight species (aggregates).
-
Method: The purified ADC is run on an SEC-HPLC system in a non-denaturing mobile phase.
-
Expected Outcome: A high-purity ADC preparation should show >95% of the sample eluting as a single monomeric peak. Aggregates should typically be below 5%.
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected quality control outcomes for the conjugation.
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Expected Outcome |
|---|---|---|
| Antibody Concentration | 5-10 mg/mL | - |
| TCEP Molar Excess | 4 equivalents | Generates ~8 free thiols/mAb |
| Linker-Drug Molar Excess | 5-8 equivalents | Average DAR of 3.5 - 4.5 |
| Reaction Time | 1-2 hours | >95% conjugation efficiency |
| Final DMSO Concentration | <10% (v/v) | Prevents antibody denaturation |
| Purification Yield | >90% | High recovery of ADC |
Table 2: Quality Control Specifications for Purified ADC
| Analysis | Method | Specification |
|---|---|---|
| Average DAR | HIC-HPLC | 3.5 - 4.5 |
| Purity (Monomer %) | SEC-HPLC | ≥ 95% |
| Aggregates | SEC-HPLC | ≤ 5% |
| Free Drug-Linker | RP-HPLC or LC-MS | < 1% of total drug |
| Endotoxin | LAL Test | < 0.5 EU/mg (for in vivo use) |
Linker Cleavage Mechanism Visualization
The enzymatic cleavage of the valine-citrulline linker by Cathepsin B and the subsequent self-immolation of the PABC spacer are key to the payload release mechanism.
References
- 2. Antibody Drug Conjugates: Application of Quantitative Pharmacology in Modality Design and Target Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biocompare.com [biocompare.com]
- 14. broadpharm.com [broadpharm.com]
- 15. cellmosaic.com [cellmosaic.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. confluore.com [confluore.com]
- 20. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Use of MC-VC-PABC-DNA31
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
MC-VC-PABC-DNA31 is a highly potent drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). This system leverages a clinically validated cleavable linker technology combined with a novel cytotoxic payload, offering a powerful tool for targeted cancer therapy research. This document provides detailed application notes and protocols for the in vitro characterization of ADCs constructed with this compound.
Components:
-
MC (Maleimidocaproyl): A spacer that connects the linker to the antibody, typically via conjugation to cysteine residues.
-
VC (Valine-Citrulline): A dipeptide motif that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2][3]
-
PABC (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the VC motif, releases the active payload in its unmodified form.[3]
-
DNA31: The cytotoxic payload, a potent inhibitor of RNA polymerase II. Inhibition of this enzyme leads to a shutdown of transcription, ultimately triggering p53-dependent and -independent apoptotic pathways.
II. Mechanism of Action
An ADC utilizing the this compound drug-linker operates through a multi-step process to selectively deliver the cytotoxic payload to target cancer cells.
-
Binding and Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.[4][5]
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC matures and fuses with a lysosome. The acidic and enzyme-rich environment of the lysosome, particularly the presence of proteases like Cathepsin B, facilitates the cleavage of the valine-citrulline linker.[1][2]
-
Payload Release: Cleavage of the VC linker initiates the self-immolation of the PABC spacer, leading to the release of the DNA31 payload into the cytoplasm of the cancer cell.[3]
-
Induction of Apoptosis: The released DNA31 payload binds to RNA polymerase II, inhibiting transcription. This transcriptional arrest induces a state of "nucleolar stress," which can activate the p53 tumor suppressor protein. Activated p53 then transcriptionally upregulates pro-apoptotic proteins such as Bax and PUMA, leading to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, ultimately resulting in programmed cell death. This pathway can also be activated in a p53-independent manner.[6][7]
III. Data Presentation
The following tables summarize key quantitative data from in vitro studies of ADCs with similar characteristics to those utilizing this compound.
| Table 1: In Vitro Cytotoxicity of RNA Polymerase Inhibitor-Based ADCs | |||
| ADC Construct | Target Antigen | Cell Line | IC50 (nM) |
| Amanitin-based ADC (cleavable linker) | TROP2 | BxPC-3 (Pancreatic Cancer) | 0.04 |
| Amanitin-based ADC (cleavable linker) | TROP2 | Capan-1 (Pancreatic Cancer) | 0.06 |
| Amanitin-based ADC (non-cleavable linker) | TROP2 | BxPC-3 (Pancreatic Cancer) | ~0.1 |
| CD19-Thiomab-ATAC | CD19 | Raji (Burkitt Lymphoma) | pM range |
| CD19-Thiomab-ATAC | CD19 | Nalm-6 (B-cell ALL) | pM range |
Data sourced from studies on amanitin-based ADCs, which also function by inhibiting RNA polymerase II.[8][9]
| Table 2: Cellular Uptake and Processing of ADCs with Different Linkers | ||||
| ADC Construct | Cell Line | Internalization Half-life (h) | Degradation Half-life (h) | Payload Efflux Half-life (h) |
| Trastuzumab-Maytansinoid (non-cleavable) | BT-474 | 6-14 | 18-25 | 44-73 |
| Trastuzumab-Maytansinoid (non-cleavable) | NCI-N87 | 6-14 | 18-25 | 44-73 |
| Trastuzumab-Maytansinoid (non-cleavable) | SK-BR-3 | 6-14 | 18-25 | 44-73 |
| Generic ADC (cleavable, VC linker) | Various | Faster than non-cleavable | Not Applicable | Payload Dependent |
Data provides a comparative view of ADC processing kinetics. Cleavable linkers like MC-VC-PABC are designed for more rapid payload release upon lysosomal delivery compared to the degradation-dependent release of non-cleavable linkers.[4][10]
IV. Mandatory Visualizations
Caption: General experimental workflow for the in vitro characterization of an ADC.
Caption: Signaling pathway of apoptosis induced by the DNA31 payload.
V. Experimental Protocols
A. Preparation and Storage of this compound Conjugate
-
Reconstitution: Reconstitute the lyophilized this compound in sterile DMSO to a stock concentration of 10 mM. Use ultrasonic agitation if necessary to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles. Protect from light and moisture.
B. In Vitro Cytotoxicity Assay (MTT/XTT)
This protocol determines the concentration of the ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC conjugated with this compound
-
Unconjugated antibody (as a control)
-
Free DNA31 payload (as a control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Remove the old medium from the cells and add the different concentrations of the test articles. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/XTT Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate overnight to dissolve the formazan crystals.
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
C. Cellular Uptake and Internalization Assay
This assay quantifies the amount of ADC that is internalized by the target cells over time.
Materials:
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
-
Target antigen-positive cells
-
Flow cytometer or fluorescence microscope
-
Trypsin-EDTA
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC at a specific concentration (e.g., 10 µg/mL) for various time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C.
-
Cell Harvesting: At each time point, wash the cells with cold PBS, detach them with Trypsin-EDTA, and neutralize with complete medium.
-
Staining for Surface-Bound vs. Internalized ADC (Optional, for detailed kinetics):
-
To distinguish between surface-bound and internalized ADC, you can use a quenching antibody that binds to the fluorescent label on the surface-bound ADC, thereby quenching its signal.
-
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer. The mean fluorescence intensity (MFI) will be proportional to the amount of ADC associated with the cells.
-
Data Analysis: Plot the MFI against time to determine the rate of ADC uptake.
D. Intracellular Drug Release Assay
This assay measures the amount of free DNA31 payload released inside the target cells.
Materials:
-
Target antigen-positive cells
-
ADC conjugated with this compound
-
Cell lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat a large number of cells (e.g., in a T75 flask) with the ADC at a specific concentration for various time points.
-
Cell Harvesting and Lysis: At each time point, harvest the cells, wash them thoroughly to remove any unbound ADC, and lyse the cells using a suitable lysis buffer.
-
Sample Preparation: Process the cell lysate to precipitate proteins and extract small molecules, including the released DNA31 payload.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of free DNA31.
-
Data Analysis: Plot the intracellular concentration of free DNA31 over time to determine the drug release kinetics.
E. Caspase Activation Assay (Western Blot)
This protocol assesses the activation of key apoptotic caspases, such as Caspase-3 and Caspase-9, following ADC treatment.
Materials:
-
Target antigen-positive cells
-
ADC conjugated with this compound
-
Cell lysis buffer with protease inhibitors
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against cleaved Caspase-3, cleaved Caspase-9, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the ADC at a concentration known to induce cytotoxicity for different time points (e.g., 0, 12, 24, 48 hours).
-
Protein Extraction: Harvest and lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against cleaved Caspase-3 and cleaved Caspase-9.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: The presence of cleaved caspase bands indicates the activation of the apoptotic cascade. The intensity of the bands can be quantified and normalized to the loading control to assess the extent of activation over time.
VI. Safety and Handling
This compound is a highly potent cytotoxic agent and should be handled with extreme care in a laboratory setting equipped for handling such materials.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Containment: Handle the compound in a chemical fume hood or a biological safety cabinet to avoid inhalation of aerosols.
-
Waste Disposal: Dispose of all waste materials contaminated with the compound according to institutional guidelines for cytotoxic waste.
-
Accidental Exposure: In case of skin contact, wash the affected area immediately with soap and water. In case of eye contact, flush with copious amounts of water. Seek medical attention if necessary.
By following these detailed protocols and safety guidelines, researchers can effectively characterize the in vitro properties of ADCs developed with the this compound drug-linker conjugate, paving the way for the development of novel and effective targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Transformed cells require continuous activity of RNA polymerase II to resist oncogene-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-2-mediated cleavage of Mdm2 creates p53-induced positive feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MC-VC-PABC-DNA31 in Targeted Cancer Therapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MC-VC-PABC-DNA31 is a pre-conjugated drug-linker molecule designed for the development of Antibody-Drug Conjugates (ADCs) in targeted cancer therapy. This system combines the potent cytotoxic activity of DNA31, a formidable inhibitor of RNA polymerase, with a stable and selectively cleavable linker system.[1][2][3][4][5][6] The linker consists of a maleimide-caproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzyl alcohol carbamate (PABC) spacer.[7][8] This design ensures stability in systemic circulation and facilitates the specific release of the DNA31 payload within the lysosomal compartment of targeted cancer cells, leading to potent and selective tumor cell death.
The DNA31 payload acts by inhibiting RNA polymerase, a crucial enzyme for DNA transcription.[1][2][3][4][5][6] By blocking this process, DNA31 effectively halts protein synthesis, leading to cell cycle arrest and apoptosis.[9][10] This mechanism of action is effective against both proliferating and quiescent tumor cells, offering a potential advantage over anti-mitotic agents.[10][11][12]
These application notes provide an overview of the mechanism of action, protocols for in vitro and in vivo evaluation, and representative data for ADCs developed using the this compound drug-linker.
Mechanism of Action
The targeted therapeutic action of an ADC utilizing this compound follows a multi-step process:
-
Target Binding: The monoclonal antibody (mAb) component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing various degradative enzymes.
-
Linker Cleavage: Within the acidic environment of the lysosome, the valine-citrulline linker is cleaved by the lysosomal protease, cathepsin B.[7][8][13]
-
Payload Release: Cleavage of the linker triggers the self-immolation of the PABC spacer, leading to the release of the active DNA31 payload into the cytoplasm.[7][8]
-
Inhibition of Transcription: The released DNA31 translocates to the nucleus and binds to RNA polymerase II, inhibiting the transcription of messenger RNA (mRNA).[9][14][15]
-
Apoptosis: The inhibition of transcription leads to a cascade of cellular events, culminating in cell cycle arrest and programmed cell death (apoptosis).[9][10]
Data Presentation
The following tables present representative quantitative data from studies on ADCs utilizing RNA polymerase inhibitors with cleavable linkers, similar to the this compound construct.
Table 1: Representative In Vitro Cytotoxicity of RNA Polymerase Inhibitor ADCs
| Cell Line | Target Antigen | ADC Construct | IC₅₀ (pM) | Reference |
| Raji (Burkitt's Lymphoma) | CD19 | anti-CD19-Amanitin | 10-100 | [6] |
| Nalm-6 (B-cell ALL) | CD19 | anti-CD19-Amanitin | 10-100 | [6] |
| BxPc-3 (Pancreatic) | EpCAM | chiHEA125-Amanitin | 250 - 5400 | [16] |
| Pancreatic Cancer Model | TROP2 | hRS7-Amanitin | picomolar range | [17][18] |
| HER2-positive cancer | HER2 | Trastuzumab-Triptolide | Not specified | [4] |
Note: The data presented are representative of ADCs with similar mechanisms of action and are intended for illustrative purposes. Actual IC₅₀ values for an ADC constructed with this compound will be target and antibody-dependent and must be determined empirically.
Table 2: Representative In Vivo Efficacy of RNA Polymerase Inhibitor ADCs in Xenograft Models
| Xenograft Model | Target Antigen | ADC Construct | Dosing Regimen | Tumor Growth Inhibition | Reference | | :--- | :--- | :--- | :--- | :--- | | Raji (disseminated) | CD19 | anti-CD19-Amanitin | 6 mg/kg, single dose | Increased median survival from 6 to 105 days |[6] | | BxPc-3 (subcutaneous) | EpCAM | chiHEA125-Amanitin | 150 µg/kg (amanitin), single dose | Significant tumor regression |[16] | | Pancreatic Cancer (subcutaneous) | TROP2 | hRS7-Amanitin | Well-tolerated doses | Significant reduction in tumor growth |[17][18] | | HER2-positive cancer | HER2 | Trastuzumab-Triptolide | Not specified | High potency |[4] |
Note: This data is representative and intended to demonstrate the potential efficacy of ADCs with RNA polymerase inhibitor payloads. The optimal dosing and resulting tumor growth inhibition for a specific this compound ADC must be determined through preclinical studies.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of an ADC constructed with this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of an ADC in cancer cell lines.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructed with this compound
-
Control antibody (unconjugated)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and control antibody in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody. Include wells with medium only as a blank control. c. Incubate for 72-96 hours at 37°C, 5% CO₂.
-
MTT Assay: a. Add 20 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C, 5% CO₂. c. Add 100 µL of solubilization buffer to each well. d. Incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the background absorbance from the blank control wells. c. Calculate the percentage of cell viability relative to the untreated control cells. d. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a non-linear regression analysis.
Protocol 2: In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Target antigen-positive cancer cell line
-
Matrigel (optional)
-
ADC constructed with this compound
-
Vehicle control (e.g., sterile PBS)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: a. Harvest and resuspend cancer cells in sterile PBS or culture medium, potentially mixed with Matrigel. b. Subcutaneously inject 1-10 million cells into the flank of each mouse. c. Monitor the mice for tumor growth.
-
Treatment: a. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Administer the ADC (e.g., via intravenous injection) at a predetermined dose and schedule. c. Administer the vehicle control to the control group.
-
Tumor Measurement: a. Measure the tumor dimensions (length and width) with calipers 2-3 times per week. b. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2. c. Monitor the body weight of the mice as an indicator of toxicity.
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Compare the tumor growth between the ADC-treated and vehicle control groups to determine the tumor growth inhibition. c. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for apoptosis markers).
Visualizations
The following diagrams illustrate key aspects of the this compound ADC's mechanism of action and experimental workflow.
Caption: Mechanism of action of a DNA31-based ADC.
Caption: Workflow for in vitro cytotoxicity testing.
Caption: Signaling pathway of DNA31-induced apoptosis.
References
- 1. Triptolide-based cleavable antibody-drug conjugates for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Site-specific construction of triptolide-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN117159740B - Tripterine antibody drug conjugate and preparation method and application thereof - Google Patents [patents.google.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scitepress.org [scitepress.org]
- 10. DNA-damaging agents and transcription inhibitors for ADCs - ProteoGenix [proteogenix.science]
- 11. Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC technology - Heidelberg Pharma AG [heidelberg-pharma.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. adcreview.com [adcreview.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Collection - Data from Novel Amanitin-Based AntibodyâDrug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 18. Novel Amanitin-Based Antibody-Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with MC-VC-PABC-DNA31 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic payload by maximizing its efficacy at the tumor site while minimizing systemic toxicity.
This document provides detailed application notes and protocols for the in vitro characterization of Antibody-Drug Conjugates utilizing the MC-VC-PABC-DNA31 drug-linker. This system is composed of:
-
MC (Maleimidocaproyl): A spacer that connects the linker to the antibody.
-
VC (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[1]
-
PABC (p-aminobenzyl carbamate): A self-immolative moiety that, upon cleavage of the VC linker, releases the active cytotoxic drug.[1]
-
DNA31: A potent inhibitor of RNA polymerase II. By blocking the transcription of DNA into RNA, DNA31 effectively halts protein synthesis, leading to cell cycle arrest and apoptosis.[2][]
These protocols are designed to assess the potency and specificity of ADCs employing the this compound system in relevant cancer cell line models. For the purpose of providing a concrete example, the protocols and data presented herein will be based on a hypothetical anti-HER2 ADC, herein referred to as [ADC-X] , targeting HER2-positive breast cancer cell lines.
Mechanism of Action
The mechanism of action for an ADC utilizing the this compound drug-linker is a multi-step process designed for targeted cytotoxicity.
dot digraph "ADC_Mechanism_of_Action" { graph [fontname="Arial", fontsize=10, labelloc="t", label="Figure 1. Mechanism of Action of an ADC with this compound", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes ADC [label="ADC Targeting\nTumor Antigen", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding [label="1. Binding to\nCell Surface Antigen", fillcolor="#F1F3F4", fontcolor="#202124"]; Internalization [label="2. Internalization\n(Endocytosis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="3. Trafficking to\nLysosome", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="4. Cathepsin B\nCleavage of VC Linker", fillcolor="#F1F3F4", fontcolor="#202124"]; Release [label="5. Release of\nDNA31 Payload", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription_Inhibition [label="6. Inhibition of\nRNA Polymerase II", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="7. Induction of\nApoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ADC -> Binding [color="#4285F4"]; Binding -> Internalization [color="#4285F4"]; Internalization -> Lysosome [color="#4285F4"]; Lysosome -> Cleavage [color="#34A853"]; Cleavage -> Release [color="#34A853"]; Release -> Transcription_Inhibition [color="#FBBC05"]; Transcription_Inhibition -> Apoptosis [color="#FBBC05"]; } .dot
Figure 1. ADC Mechanism of Action
Signaling Pathway of RNA Polymerase II Inhibition-Induced Apoptosis
The inhibition of RNA polymerase II by DNA31 does not lead to cell death simply through the passive decay of mRNA and proteins. Instead, it actively triggers a specific apoptotic signaling pathway. A key event in this pathway is the degradation of the hypophosphorylated form of RNA Polymerase II, which initiates a cascade leading to apoptosis.[1][4]
dot digraph "RNA_Polymerase_Inhibition_Apoptosis_Pathway" { graph [fontname="Arial", fontsize=10, labelloc="t", label="Figure 2. Signaling Pathway of Apoptosis Induced by RNA Polymerase II Inhibition", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes DNA31 [label="DNA31", fillcolor="#FBBC05", fontcolor="#202124"]; RNAPolII [label="RNA Polymerase II\n(Hypophosphorylated)", fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation [label="Degradation of\nRNA Pol II", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTBP1 [label="PTBP1 Translocation\n(Nucleus to Mitochondria)", fillcolor="#F1F3F4", fontcolor="#202124"]; BCL2L12 [label="BCL2L12 Activation\nat Mitochondria", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondrial_Pathway [label="Mitochondrial Apoptotic\nPathway Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_Activation [label="Caspase Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DNA31 -> RNAPolII [label="Inhibits", color="#4285F4"]; RNAPolII -> Degradation [label="Leads to", color="#4285F4"]; Degradation -> PTBP1 [label="Promotes", color="#34A853"]; PTBP1 -> BCL2L12 [label="Mediates", color="#34A853"]; BCL2L12 -> Mitochondrial_Pathway [label="Initiates", color="#FBBC05"]; Mitochondrial_Pathway -> Caspase_Activation [color="#FBBC05"]; Caspase_Activation -> Apoptosis [color="#FBBC05"]; } .dot
Figure 2. RNA Pol II Inhibition Apoptosis Pathway
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC₅₀) of an ADC in cancer cell lines.[5][6]
Materials:
-
HER2-positive cell line (e.g., SK-BR-3, BT-474)[7]
-
HER2-negative cell line (e.g., MCF-7, MDA-MB-231) for specificity testing[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
[ADC-X] (anti-HER2-MC-VC-PABC-DNA31)
-
Unconjugated anti-HER2 antibody (negative control)
-
Free DNA31 payload (positive control)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO for MTT)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Experimental Workflow:
dot digraph "Cytotoxicity_Assay_Workflow" { graph [fontname="Arial", fontsize=10, labelloc="t", label="Figure 3. Workflow for In Vitro Cytotoxicity Assay", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Cell_Seeding [label="1. Seed Cells in\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation1 [label="2. Incubate Overnight\n(Attachment)", fillcolor="#F1F3F4", fontcolor="#202124"]; ADC_Treatment [label="3. Treat with Serial\nDilutions of ADC", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation2 [label="4. Incubate for\n72-96 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Addition [label="5. Add MTT/XTT\nReagent", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation3 [label="6. Incubate for\n2-4 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilization [label="7. Solubilize Formazan\n(for MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Absorbance_Reading [label="8. Read Absorbance", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="9. Calculate IC50", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Cell_Seeding -> Incubation1 [color="#4285F4"]; Incubation1 -> ADC_Treatment [color="#4285F4"]; ADC_Treatment -> Incubation2 [color="#4285F4"]; Incubation2 -> MTT_Addition [color="#34A853"]; MTT_Addition -> Incubation3 [color="#34A853"]; Incubation3 -> Solubilization [color="#FBBC05"]; Solubilization -> Absorbance_Reading [color="#FBBC05"]; Incubation3 -> Absorbance_Reading [style=dashed, label="For XTT", color="#FBBC05"]; Absorbance_Reading -> Data_Analysis [color="#EA4335"]; } .dot
Figure 3. Cytotoxicity Assay Workflow
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of [ADC-X], unconjugated antibody, and free DNA31 in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds.
-
Include wells with untreated cells as a control for 100% viability.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
-
MTT/XTT Assay:
-
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, carefully aspirate the medium and add 150 µL of solubilization solution. Incubate for 15 minutes on an orbital shaker.
-
For XTT: Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a four-parameter logistic (4PL) curve fit.[5]
-
Apoptosis Assay (Annexin V/7-AAD Staining)
This protocol is used to quantify the induction of apoptosis and necrosis in cells treated with the ADC.[8]
Materials:
-
HER2-positive cell line (e.g., BT-474)
-
[ADC-X]
-
Unconjugated antibody
-
Annexin V-FITC/7-AAD Apoptosis Detection Kit
-
Binding Buffer
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate overnight.
-
Treat the cells with [ADC-X] and controls at a concentration around the IC₅₀ value for 48 and 72 hours.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Differentiate between viable (Annexin V-, 7-AAD-), early apoptotic (Annexin V+, 7-AAD-), late apoptotic/necrotic (Annexin V+, 7-AAD+), and necrotic (Annexin V-, 7-AAD+) cells.
-
Data Presentation (Illustrative Data)
The following tables present hypothetical but plausible data for the in vitro characterization of our example ADC, [ADC-X] , targeting HER2.
Table 1: In Vitro Cytotoxicity of [ADC-X] in Breast Cancer Cell Lines
| Cell Line | HER2 Expression | Compound | IC₅₀ (nM) |
| SK-BR-3 | High | [ADC-X] | 0.5 |
| Unconjugated Antibody | > 1000 | ||
| Free DNA31 | 50 | ||
| BT-474 | High | [ADC-X] | 0.8 |
| Unconjugated Antibody | > 1000 | ||
| Free DNA31 | 65 | ||
| MCF-7 | Low/Negative | [ADC-X] | > 500 |
| Unconjugated Antibody | > 1000 | ||
| Free DNA31 | 70 |
Table 2: Apoptosis Induction by [ADC-X] in BT-474 Cells
| Treatment | Time (hours) | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) |
| Untreated Control | 72 | 2.1 | 1.5 | 3.6 |
| Unconjugated Antibody | 72 | 2.5 | 1.8 | 4.3 |
| [ADC-X] (1 nM) | 48 | 15.2 | 8.5 | 23.7 |
| [ADC-X] (1 nM) | 72 | 25.8 | 18.3 | 44.1 |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of ADCs utilizing the this compound drug-linker. The cytotoxicity and apoptosis assays are critical for determining the potency, specificity, and mechanism of action of these novel therapeutic candidates. The illustrative data for the hypothetical anti-HER2 ADC, [ADC-X], demonstrates the expected high potency against HER2-positive cells and a clear induction of apoptosis, underscoring the potential of this technology for targeted cancer therapy. Researchers and drug development professionals can adapt these protocols to their specific antibody targets and cell line models to advance the development of next-generation ADCs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Pol II degradation activates cell death independently from the loss of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stability Testing of MC-VC-PABC-DNA31 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The MC-VC-PABC-DNA31 system represents a common paradigm in ADC design, incorporating a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (VC) dipeptide linker, a self-immolative p-aminobenzyl alcohol carbamate (PABC) spacer, and the potent RNA polymerase inhibitor payload, DNA31. The stability of this intricate system is a critical quality attribute (CQA) that directly impacts the safety, efficacy, and shelf-life of the ADC therapeutic.[1]
This document provides detailed application notes and protocols for the comprehensive stability testing of ADCs utilizing the this compound linker-payload system. These guidelines are intended to assist researchers, scientists, and drug development professionals in establishing robust analytical strategies to monitor the physical and chemical stability of these complex biomolecules.
Structure and Mechanism of Action
The MC-VC-PABC linker is designed for controlled payload release within the target cancer cell. Following binding of the ADC to its target antigen and subsequent internalization, the ADC is trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases, such as cathepsin B, lead to the cleavage of the valine-citrulline linker. This cleavage event triggers a cascade of self-immolation of the PABC spacer, ultimately releasing the unmodified DNA31 payload into the cytoplasm.[2] DNA31 then exerts its cytotoxic effect by inhibiting RNA polymerase, leading to a halt in transcription and subsequent cell death.
Key Stability-Indicating Methods
A panel of orthogonal analytical techniques is essential for thoroughly characterizing the stability of an this compound ADC. The following methods are recommended to monitor for potential degradation pathways such as aggregation, fragmentation, deconjugation, and modification of the payload.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is the gold standard for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).[3] Aggregation is a critical quality attribute as it can impact potency and immunogenicity.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity. It is a powerful tool for monitoring the drug-to-antibody ratio (DAR) distribution of an ADC.[1] Changes in the DAR profile over time can indicate deconjugation of the payload.
Reversed-Phase Liquid Chromatography (RPLC)
RPLC is a high-resolution technique used to analyze the ADC at different levels. It can be used to quantify the amount of free payload, characterize the intact ADC, and, following reduction of the antibody, analyze the light and heavy chains to pinpoint modifications.
Mass Spectrometry (MS)
Coupling liquid chromatography techniques with mass spectrometry (LC-MS) provides detailed information on the molecular weight of the ADC and its degradation products, confirming their identities.
Data Presentation: Quantitative Stability Data
The following tables summarize representative quantitative data from stability studies of ADCs with vc-PABC linkers, illustrating the types of data that should be collected and compared.
Table 1: Plasma Stability of a Trastuzumab-MC-VC-PABC-MMAE ADC
| Time Point (days) | Average DAR (by HIC) | % Intact ADC Remaining | Released Payload (ng/mL) |
| 0 | 3.8 | 100% | < 1.0 |
| 1 | 3.6 | 94.7% | 5.2 |
| 3 | 3.2 | 84.2% | 15.8 |
| 7 | 2.8 | 73.7% | 32.5 |
This table presents hypothetical data based on trends observed in the literature for similar ADCs.
Table 2: Forced Degradation Study of a Model ADC
| Stress Condition | % Main Peak (by SEC) | % Aggregates (by SEC) | % Fragments (by SEC) | Average DAR (by HIC) |
| Control (T0) | 98.5% | 1.0% | 0.5% | 4.0 |
| Acid (0.1 M HCl, 40°C, 24h) | 85.2% | 5.3% | 9.5% | 3.8 |
| Base (0.1 M NaOH, 40°C, 8h) | 90.1% | 6.2% | 3.7% | 3.5 |
| Oxidation (0.1% H₂O₂, RT, 24h) | 95.3% | 2.1% | 2.6% | 3.9 |
| Thermal (50°C, 7 days) | 92.7% | 5.8% | 1.5% | 3.7 |
| Photostability (ICH Q1B) | 97.9% | 1.5% | 0.6% | 4.0 |
This table illustrates the expected outcomes of a forced degradation study, highlighting the types of degradation observed under different stress conditions.
Experimental Protocols
The following are detailed protocols for the key stability-indicating assays.
Protocol: Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
Objective: To quantify high and low molecular weight species of the ADC.
Materials:
-
HPLC or UHPLC system with a UV detector
-
SEC column (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl)
-
Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 6.8
-
ADC sample
-
Mobile phase matched buffer for sample dilution
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Dilute the ADC sample to a concentration of 1 mg/mL using the mobile phase matched buffer.
-
Inject 10-20 µL of the diluted sample.
-
Run the chromatography for a sufficient time to allow for the elution of all species (typically 30 minutes).
-
Monitor the absorbance at 280 nm.
-
Integrate the peaks corresponding to the aggregate, monomer, and fragment species.
-
Calculate the percentage of each species relative to the total peak area.
Protocol: Hydrophobic Interaction Chromatography (HIC) for DAR Profile Analysis
Objective: To determine the drug-to-antibody ratio (DAR) distribution of the ADC.
Materials:
-
HPLC or UHPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
ADC sample
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Inject 10 µL of the diluted sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Monitor the absorbance at 280 nm.
-
Peaks will elute in order of increasing hydrophobicity, corresponding to species with increasing DAR (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each DAR species and the average DAR.
Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and demonstrate the stability-indicating nature of the analytical methods. Forced degradation should aim for 5-20% degradation of the main species.[4][5]
Procedure:
-
Acid Hydrolysis: Incubate the ADC at 1 mg/mL in 0.1 M HCl at 40°C. Take time points at 4, 8, 16, and 24 hours. Neutralize the samples with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Incubate the ADC at 1 mg/mL in 0.1 M NaOH at 40°C. Take time points at 2, 4, and 8 hours. Neutralize the samples with an equivalent amount of HCl before analysis.
-
Oxidation: Incubate the ADC at 1 mg/mL with 0.1% (v/v) H₂O₂ at room temperature. Take time points at 4, 8, and 24 hours.
-
Thermal Stress: Incubate the ADC at 1 mg/mL at 50°C in a stability chamber. Take time points at 1, 3, and 7 days.
-
Photostability: Expose the ADC solution to light conditions as specified in ICH Q1B guidelines.
-
Control: Maintain an unstressed ADC sample at the recommended storage condition (e.g., 4°C).
-
Analyze all stressed samples and the control by SEC, HIC, and RPLC-MS to identify and quantify degradation products.
Visualizations
This compound Linker-Payload Structure and Cleavage Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reverse Phase Liquid Chromatography (RPLC) - Creative Proteomics [creative-proteomics.com]
- 5. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MC-VC-PABC-DNA31 In Vivo Experimental Setup
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-VC-PABC-DNA31 is an antibody-drug conjugate (ADC) component comprising a highly potent RNA polymerase inhibitor, DNA31, linked via a cleavable maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VC-PABC) linker.[1][2][3] This system is designed for targeted delivery of the cytotoxic payload to antigen-expressing tumor cells. Upon internalization by the target cell, the VC linker is cleaved by lysosomal proteases, such as Cathepsin B, leading to the release of the DNA31 payload.[4][] DNA31 then exerts its potent antitumor activity by inhibiting RNA polymerase, leading to cell cycle arrest and apoptosis.[1] These application notes provide a detailed protocol for in vivo evaluation of an ADC constructed with this compound in a xenograft mouse model.
Mechanism of Action: Signaling Pathway
The released DNA31 payload from the ADC inhibits RNA Polymerase I or II, triggering a cascade of events that ultimately leads to programmed cell death. This can occur through both p53-dependent and independent pathways. Inhibition of ribosome biogenesis due to RNA Polymerase I inhibition can lead to nucleolar stress, stabilization of p53, and subsequent apoptosis. DNA damage resulting from transcription inhibition can also activate ATM/ATR signaling, contributing to cell cycle arrest and apoptosis.
In Vivo Experimental Protocol: Tumor Growth Inhibition in a Xenograft Model
This protocol outlines a typical in vivo efficacy study to evaluate an ADC containing this compound in a subcutaneous xenograft mouse model.
Experimental Workflow
Materials and Methods
-
Cell Lines and Culture:
-
Select a human cancer cell line that overexpresses the target antigen for the ADC's monoclonal antibody.
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
Animal Model:
-
Use female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
-
-
Tumor Implantation:
-
Harvest tumor cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
ADC Preparation and Administration:
-
Reconstitute the lyophilized ADC containing this compound in sterile saline or phosphate-buffered saline (PBS) to the desired concentration.
-
Administer the ADC, a non-targeting control ADC, and the vehicle control (e.g., saline) intravenously (i.v.) via the tail vein.
-
The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights of the mice 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints may include tumor regression, survival, and body weight changes as a measure of toxicity.
-
Euthanize mice if the tumor volume exceeds 2000 mm³ or if they show signs of significant toxicity, such as more than 20% body weight loss.
-
-
Data Analysis:
-
Calculate the mean tumor volume ± standard error of the mean (SEM) for each group.
-
Tumor growth inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical analysis can be performed using appropriate tests, such as a one-way ANOVA followed by a post-hoc test.
-
Illustrative Quantitative Data
The following tables present hypothetical data for an in vivo study of a HER2-targeting ADC with the this compound linker-payload in a HER2-positive xenograft model. This data is for illustrative purposes only.
Table 1: In Vivo Study Design
| Group | Treatment | Dose (mg/kg) | Route | Dosing Schedule | Number of Mice |
| 1 | Vehicle Control | - | i.v. | Once weekly x 3 | 10 |
| 2 | Non-targeting Control ADC | 3 | i.v. | Once weekly x 3 | 10 |
| 3 | Anti-HER2-MC-VC-PABC-DNA31 | 1 | i.v. | Once weekly x 3 | 10 |
| 4 | Anti-HER2-MC-VC-PABC-DNA31 | 3 | i.v. | Once weekly x 3 | 10 |
Table 2: Illustrative Tumor Growth Inhibition Data (Day 21)
| Group | Treatment | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| 1 | Vehicle Control | 1520 ± 185 | - | - |
| 2 | Non-targeting Control ADC | 1450 ± 170 | 4.6 | >0.05 |
| 3 | Anti-HER2-MC-VC-PABC-DNA31 (1 mg/kg) | 580 ± 95 | 61.8 | <0.01 |
| 4 | Anti-HER2-MC-VC-PABC-DNA31 (3 mg/kg) | 150 ± 45 | 90.1 | <0.001 |
Table 3: Illustrative Animal Body Weight Changes
| Group | Treatment | Mean Body Weight Change (%) ± SEM (Day 21) |
| 1 | Vehicle Control | + 5.2 ± 1.5 |
| 2 | Non-targeting Control ADC | + 4.8 ± 1.8 |
| 3 | Anti-HER2-MC-VC-PABC-DNA31 (1 mg/kg) | + 2.1 ± 2.0 |
| 4 | Anti-HER2-MC-VC-PABC-DNA31 (3 mg/kg) | - 3.5 ± 2.5 |
Conclusion
The this compound system offers a potent platform for the development of novel ADCs. The provided protocol for in vivo evaluation in a xenograft model allows for the assessment of the therapeutic efficacy and potential toxicity of ADCs constructed with this linker-payload combination. The illustrative data highlights the expected dose-dependent anti-tumor activity and the importance of monitoring for potential side effects. Careful design and execution of such in vivo studies are critical for the successful preclinical development of new cancer therapeutics.
References
Application Notes and Protocols for MC-VC-PABC-DNA31 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The MC-VC-PABC-DNA31 linker-payload system is designed for the development of ADCs with a novel mechanism of action. This system utilizes a cleavable linker composed of maleimidocaproyl (MC), a valine-citrulline (VC) dipeptide cleavable by cathepsin B, and a p-aminobenzyl carbamate (PABC) self-immolative spacer. This linker is covalently attached to DNA31, a potent inhibitor of RNA polymerase II. Upon internalization of the ADC into a target cancer cell, the VC linker is cleaved within the lysosome, leading to the release of the DNA31 payload. The released DNA31 then translocates to the nucleus, where it inhibits RNA polymerase II, leading to transcriptional arrest, DNA damage response, and ultimately, apoptotic cell death.[1][2][][]
These application notes provide a comprehensive guide to the dosing, administration, and experimental evaluation of ADCs constructed with the this compound system. The protocols and data presented are based on established methodologies for ADCs with similar characteristics and are intended to serve as a starting point for preclinical research and development.
Data Presentation
In Vivo Dosing and Efficacy of Analogous RNA Polymerase Inhibitor ADCs
While specific preclinical data for this compound ADCs is not yet widely published, data from ADCs utilizing other potent RNA polymerase II inhibitors, such as amanitin, provide a valuable reference for dose-ranging and efficacy studies. The following table summarizes representative preclinical data from studies using amanitin-based ADCs in mouse xenograft models.
| ADC Target | Xenograft Model | Dosing Regimen (Single i.v. Injection) | Outcome | Reference |
| TROP2 | BxPC-3 (Pancreatic Cancer) | 0.125, 0.5, and 1 mg/kg | Dose-dependent antitumor activity; complete tumor remission at 0.5 and 1 mg/kg.[5] | [5] |
| TROP2 | Capan-1 (Pancreatic Cancer) | 0.5 and 1 mg/kg | Significant delay in tumor growth.[5] | [5] |
| PSMA | CWR-22rv1 (Prostate Cancer) | 150 µg/kg (toxin equivalent) | Complete tumor remission.[6] | [6] |
| CD117 | AML PDX | 0.1 mg/kg | >95% depletion of human HSPCs.[7] | [7] |
Note: The optimal dosage for an this compound ADC will depend on the specific antibody, target antigen expression, and the tumor model being investigated. The data above should be used as a guide for designing initial dose-finding studies.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed signaling pathway initiated by an this compound ADC upon binding to its target antigen on a cancer cell.
Caption: Mechanism of action of a this compound ADC.
Experimental Protocols
Protocol 1: Formulation of this compound ADC for In Vivo Administration
Objective: To prepare a stable and injectable formulation of the ADC for preclinical studies.
Materials:
-
This compound ADC (lyophilized powder)
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile Polyethylene glycol 300 (PEG300)
-
Sterile Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-protein binding microcentrifuge tubes and syringes
Procedure:
-
Stock Solution Preparation:
-
Carefully weigh the lyophilized this compound ADC powder.
-
Reconstitute the ADC in sterile DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Mix gently by pipetting to ensure complete dissolution. Avoid vigorous vortexing which can lead to aggregation.
-
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing PEG300 and Tween-80. A common ratio is 40% PEG300 and 5-10% Tween-80 in the final formulation.
-
-
Final Formulation:
-
Slowly add the ADC stock solution to the vehicle mixture while gently mixing.
-
Add sterile saline to the desired final volume and concentration. A typical final formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Visually inspect the final solution for any precipitation or aggregation. The solution should be clear.
-
-
Sterilization and Storage:
-
Filter the final formulation through a 0.22 µm sterile filter into a sterile vial.
-
Store the formulated ADC at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of an this compound ADC in a subcutaneous tumor model.
Experimental Workflow:
Caption: Workflow for an in vivo ADC efficacy study.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
Tumor cells expressing the target antigen
-
Matrigel (optional)
-
Formulated this compound ADC
-
Vehicle control
-
Calipers
-
Analytical balance
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells from culture and resuspend in sterile PBS or culture medium. A mixture with Matrigel can improve tumor take rate.
-
Subcutaneously inject the tumor cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC control, and different dose levels of the this compound ADC).
-
Administer the formulated ADC or vehicle control via intravenous (i.v.) injection into the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly).
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Monitor the mice for any signs of distress or toxicity.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point.
-
At the endpoint, mice are euthanized, and tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Protocol 3: Pharmacokinetic Analysis of ADC Components
Objective: To determine the pharmacokinetic profiles of the total antibody, conjugated ADC, and released DNA31 payload in plasma.
Procedure:
-
ADC Administration:
-
Administer a single i.v. dose of the this compound ADC to a cohort of mice.
-
-
Serial Blood Collection:
-
At designated time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples via a suitable method (e.g., saphenous or submandibular vein).[8]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Methods:
-
Total Antibody: Quantify the total antibody concentration using a standard ligand-binding assay (LBA), such as an ELISA, with an anti-idiotypic antibody for capture.[8]
-
Conjugated ADC: Measure the concentration of the antibody-conjugated DNA31. This can also be done using an LBA format where an anti-payload antibody is used for capture and an anti-human Fc antibody is used for detection.
-
Unconjugated DNA31: Quantify the concentration of the free DNA31 payload in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and specificity for small molecules.[8]
-
Pharmacokinetic Data Analysis:
-
Use the concentration-time data to calculate key pharmacokinetic parameters for each analyte, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Conclusion
The this compound system offers a promising platform for the development of novel ADCs targeting a fundamental cellular process. The provided application notes and protocols are intended to facilitate the preclinical evaluation of these next-generation cancer therapeutics. Careful consideration of dosing, formulation, and comprehensive in vivo and pharmacokinetic analyses will be crucial for advancing these promising agents toward clinical development.
References
- 1. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Responses to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heidelberg-pharma.com [heidelberg-pharma.com]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for MC-VC-PABC-DNA31 in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, MC-VC-PABC-DNA31, for the targeted treatment of various cancer types. This document details its mechanism of action, summarizes key in vitro and in vivo efficacy data, and provides detailed protocols for its application in pre-clinical research.
Introduction
This compound is a sophisticated drug-linker conjugate designed for the creation of highly potent and specific Antibody-Drug Conjugates. It comprises three key components:
-
MC (Maleimidocaproyl): A maleimide-containing spacer that facilitates covalent conjugation to thiol groups on monoclonal antibodies.
-
VC-PABC (Valine-Citrulline-p-aminobenzylcarbamate): A protease-cleavable linker system. The valine-citrulline dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1] This ensures targeted release of the cytotoxic payload within cancer cells, minimizing systemic toxicity.[]
-
DNA31 (α-Amanitin derivative): A highly potent cytotoxic payload. "DNA31" is understood to be a derivative of α-amanitin, a bicyclic octapeptide toxin that acts as a potent and specific inhibitor of RNA polymerase II.[3][4] This inhibition leads to a shutdown of transcription and subsequent apoptosis in both dividing and non-dividing cancer cells, offering a unique mechanism of action compared to traditional microtubule or DNA damaging agents.[5][6]
Mechanism of Action
The therapeutic action of an ADC constructed with this compound follows a multi-step process, as illustrated in the signaling pathway diagram below.
Caption: Mechanism of action of an this compound based ADC.
Applications in Specific Cancer Types
ADCs utilizing α-amanitin as a payload have demonstrated significant anti-tumor activity in a variety of preclinical cancer models. The efficacy is largely dependent on the expression of the target antigen by the tumor cells.
Prostate Cancer
α-Amanitin-based ADCs targeting Prostate-Specific Membrane Antigen (PSMA) have shown potent anti-tumor effects in preclinical models of prostate cancer.[5][7] These ADCs induce complete tumor remission in xenograft models and exhibit activity against both dividing and slowly growing cancer cells, a characteristic often observed in prostate cancer.[5]
Multiple Myeloma
An anti-B-cell maturation antigen (BCMA) ADC utilizing an amanitin payload (HDP-101) has shown robust efficacy in in vitro and in vivo models of multiple myeloma.[8][9] This ADC was effective against drug-resistant myeloma cells and demonstrated enhanced efficacy in models with deletion of the p53 tumor suppressor gene.[8] Clinical trials for HDP-101 in relapsed or refractory multiple myeloma are ongoing.[10][11][12]
Pancreatic and Breast Cancer
ADCs with an α-amanitin payload have also been evaluated for other solid tumors. An anti-EpCAM (Epithelial Cell Adhesion Molecule) amanitin conjugate showed strong anti-proliferative activity in pancreatic cancer cell lines and in vivo xenograft models.[13] Furthermore, novel anti-TROP2 amanitin-based ADCs have demonstrated superior efficacy compared to other TROP2-targeted ADCs in preclinical models of pancreatic and triple-negative breast cancer.[14][15]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of various α-amanitin-based ADCs in different cancer models. It is important to note that the specific antibody and conjugation method can influence the potency.
Table 1: In Vitro Cytotoxicity of α-Amanitin-Based ADCs
| Cancer Type | Target Antigen | Cell Line | IC50 (pM) | Reference |
| Prostate Cancer | PSMA | PSMA-positive cell lines | picomolar range | [7] |
| Pancreatic Cancer | TROP2 | TROP2-expressing PDAC cells | picomolar range | [14] |
| Multiple Myeloma | BCMA | Myeloma cell lines | Not specified | [10] |
| Breast Cancer | EpCAM | MCF-7 | ~10 | [13] |
Table 2: In Vivo Efficacy of α-Amanitin-Based ADCs in Xenograft Models
| Cancer Type | Target Antigen | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Prostate Cancer | PSMA | Mouse xenograft | Single i.v. dose of 150 µg/kg (toxin) | Complete remission | [6] |
| Pancreatic Cancer | EpCAM | BxPc-3 pancreatic tumors | 100 µg/kg (toxin), twice | Complete tumor regression in 90% of mice | [13] |
| Pancreatic Cancer | TROP2 | PDAC xenograft | Single dose of 1 mg/kg | Complete tumor regression | [15] |
| Multiple Myeloma | BCMA | Cell line-derived xenograft | Not specified | Tumor eradication | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of an ADC constructed with this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.[16][17][18]
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC stock solution
-
Unconjugated antibody (isotype control)
-
Free DNA31 payload (optional)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibodies in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions.
-
Incubate for 72-96 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
-
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of the ADC in a subcutaneous tumor xenograft model.[13][19][20]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Antigen-positive human cancer cell line
-
Matrigel (optional)
-
ADC solution in a sterile vehicle (e.g., PBS)
-
Unconjugated antibody (isotype control)
-
Vehicle control
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize the mice into treatment groups (e.g., vehicle control, isotype control antibody, ADC treatment).
-
Measure tumor volume and body weight before the first dose.
-
Administer the ADC, control antibody, or vehicle via intravenous (i.v.) injection at the predetermined dosing schedule (e.g., single dose or multiple doses).
-
-
Monitoring:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size, or at a specific time point.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot the mean tumor volume and body weight over time for each group.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the anti-tumor effect.
-
Caption: Workflow for an in vivo xenograft efficacy study.
Conclusion
This compound represents a promising linker-payload system for the development of novel ADCs. Its unique mechanism of action, potent cytotoxicity against a range of cancer cell lines, and demonstrated in vivo efficacy make it a valuable tool for cancer research and drug development. The provided protocols offer a starting point for the preclinical evaluation of ADCs constructed with this advanced technology.
References
- 1. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multiple Myeloma New Treatment with a New Amanitin-based ADC [beacon-intelligence.com]
- 5. heidelberg-pharma.com [heidelberg-pharma.com]
- 6. adcreview.com [adcreview.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel Anti-B-cell Maturation Antigen Alpha-Amanitin Antibody-drug Conjugate HDP-101 Shows Superior Activity to Belantamab Mafodotin and Enhanced Efficacy in Deletion 17p Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. FDA grants fast track status to Heidelberg Pharma’s Amanitin-based ADC candidate for multiple myeloma [indianpharmapost.com]
- 12. ajmc.com [ajmc.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amanitin-based antibody-drug conjugate tested in pancreatic cancer | BioWorld [bioworld.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo: Faster Delivery of a CEA ADC Increases Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for Linking MC-VC-PABC-DNA31 to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) and antibody-oligonucleotide conjugates (AOCs) represent a promising class of targeted therapeutics. By attaching a potent payload—such as a small molecule drug or a functional oligonucleotide—to a monoclonal antibody (mAb), these conjugates deliver the therapeutic agent directly to target cells, thereby enhancing efficacy and minimizing off-target toxicity.[1][2][3][4][5]
This document provides a detailed protocol for the conjugation of a maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-PABC) linker with a 31-base DNA oligonucleotide payload (DNA31) to a monoclonal antibody. The MC-VC-PABC linker is a well-established system in ADC development, featuring a maleimide group for conjugation to antibody thiols, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative PABC spacer to ensure the release of the unmodified payload within the target cell.[6][7][8][9][10][11]
The protocol outlines the necessary steps for antibody preparation, the conjugation reaction, and the purification and characterization of the final antibody-oligonucleotide conjugate.
Principle of the Method
The conjugation strategy relies on the reaction between a maleimide functional group on the linker and free sulfhydryl (thiol) groups on the antibody.[] The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate the required thiol groups. The maleimide-containing linker-payload construct then reacts with these thiols to form a stable thioether bond.[6][] This method allows for controlled conjugation and the production of ADCs with a defined drug-to-antibody ratio (DAR).[1]
The cleavable VC linker is designed to be stable in systemic circulation but is cleaved by the lysosomal protease cathepsin B, which is often upregulated in tumor cells.[4][7][13] Following cleavage of the linker, the PABC spacer self-immolates to release the DNA31 payload inside the target cell.[7][11]
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Monoclonal Antibody (mAb) | User-defined | - |
| MC-VC-PABC-DNA31 | Custom Synthesis | - |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | 77720 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Amicon® Ultra Centrifugal Filters, 50 kDa MWCO | MilliporeSigma | UFC905024 |
| Hydrophobic Interaction Chromatography (HIC) Column | Waters | 186004590 |
| Size Exclusion Chromatography (SEC) Column | Agilent | PL1110-6500 |
Experimental Protocols
Antibody Preparation and Reduction
This protocol is for a typical conjugation reaction at a 1-5 mg scale. Adjust volumes accordingly for different amounts of antibody.
-
Buffer Exchange: Dialyze the monoclonal antibody against PBS (pH 7.4) overnight at 4°C to remove any interfering substances.[14]
-
Concentration Adjustment: Concentrate the antibody solution to 5-10 mg/mL using a 50 kDa centrifugal filter. Determine the precise concentration by measuring the absorbance at 280 nm.
-
Partial Reduction of Disulfide Bonds:
-
Prepare a stock solution of TCEP (10 mM) in PBS.
-
Add a 2.5 to 5-fold molar excess of TCEP to the antibody solution. The optimal molar ratio may need to be determined empirically for each antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation. This step partially reduces the interchain disulfide bonds, exposing free thiol groups for conjugation.[8]
-
Conjugation of this compound to the Antibody
-
Prepare the Linker-Payload Solution: Dissolve the lyophilized this compound in DMSO to a final concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 5 to 10-fold molar excess of the this compound solution to the reduced antibody solution.[15]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. The maleimide groups on the linker will react with the free thiols on the antibody.[]
-
-
Quenching the Reaction (Optional): To quench any unreacted maleimide groups, add a 100-fold molar excess of N-acetylcysteine and incubate for 20 minutes at room temperature.
Purification of the Antibody-Oligonucleotide Conjugate
-
Removal of Unconjugated Linker-Payload: Use a 50 kDa centrifugal filter to remove excess, unreacted this compound. Wash the conjugate with PBS (pH 7.4) three to five times.
-
Chromatographic Purification (Recommended): For a more homogeneous product, further purification can be performed using either Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC). HIC can separate species with different drug-to-antibody ratios, while SEC is effective at removing aggregates and any remaining unconjugated payload.
Characterization of the Conjugate
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC is a common method to determine the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.). The retention time on the HIC column increases with the number of conjugated DNA31 molecules.
-
UV-Vis Spectroscopy: The DAR can also be estimated by measuring the absorbance of the conjugate at 260 nm (for the DNA payload) and 280 nm (for the antibody). The relative contributions of the antibody and the DNA to the absorbance at these wavelengths can be used to calculate the average DAR.
-
-
Analysis of Aggregation:
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the conjugate and quantify the amount of high molecular weight aggregates.
-
-
Confirmation of Conjugation:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the antibody after conjugation.[16]
-
Quantitative Data Summary
The following table presents typical data obtained from the characterization of an antibody-oligonucleotide conjugate produced using this protocol. The exact values will vary depending on the specific antibody and reaction conditions.
| Parameter | Method | Typical Result |
| Average Drug-to-Antibody Ratio (DAR) | HIC / UV-Vis | 3.5 - 4.5 |
| Conjugation Efficiency | HIC | > 90% |
| Monomer Purity | SEC | > 95% |
| Aggregate Content | SEC | < 5% |
| Endotoxin Levels | LAL Assay | < 0.5 EU/mg |
Visualizations
Caption: Experimental workflow for the preparation of an antibody-DNA31 conjugate.
Caption: Chemical principle of maleimide-thiol conjugation.
Caption: Intracellular payload release mechanism.
References
- 1. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. A Concise, Modular Antibody-Oligonucleotide Conjugation Strategy Based on Disuccinimidyl Ester Activation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. vectorlabs.com [vectorlabs.com]
Troubleshooting & Optimization
Technical Support Center: MC-VC-PABC-DNA31 Aggregation Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting aggregation issues encountered during the development and handling of antibody-drug conjugates (ADCs) utilizing the MC-VC-PABC linker and the DNA31 payload. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is MC-VC-PABC-DNA31 and what are its components?
A1: this compound is an antibody-drug conjugate component system. It consists of:
-
MC (Maleimidocaproyl): A spacer that connects the linker to the antibody, typically through a cysteine residue.
-
VC (Valine-Citrulline): A dipeptide that is specifically designed to be cleaved by enzymes, such as Cathepsin B, which are highly active inside tumor cells.[]
-
PABC (p-aminobenzyl alcohol): A self-immolative spacer that, after VC cleavage, releases the active payload.[]
-
DNA31: A potent cytotoxic payload. While specific public information on the structure of "DNA31" is limited, it is identified as a potent RNA polymerase inhibitor.[2] Payloads that interact with DNA, such as RNA polymerase inhibitors, are often hydrophobic molecules, a key factor in ADC aggregation.
Q2: What are the primary causes of aggregation in this compound ADCs?
A2: Aggregation of ADCs is a common challenge and can be caused by several factors:[3][4]
-
Hydrophobicity: The conjugation of the hydrophobic MC-VC-PABC linker and, particularly, a hydrophobic payload like a DNA-interacting agent, can lead to the formation of hydrophobic patches on the antibody surface. These patches can interact between ADC molecules, causing them to aggregate.[3][4]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.
-
Unfavorable Buffer Conditions: The pH, ionic strength, and composition of the formulation buffer are critical for ADC stability. If the buffer conditions are not optimal, it can lead to protein unfolding and aggregation.[4]
-
Environmental Stress: Exposure to thermal stress (high temperatures), multiple freeze-thaw cycles, and mechanical stress (e.g., vigorous shaking) can denature the antibody component of the ADC, leading to aggregation.[3]
-
Conjugation Process: The chemical reactions involved in conjugating the linker and payload to the antibody can sometimes induce conformational changes in the antibody, predisposing it to aggregation.
Q3: How does aggregation impact the efficacy and safety of an ADC?
A3: ADC aggregation can have significant negative consequences:
-
Reduced Efficacy: Aggregated ADCs may have altered binding affinity for their target antigen on cancer cells, leading to reduced therapeutic efficacy.
-
Increased Immunogenicity: The presence of aggregates can trigger an immune response in patients, potentially leading to the development of anti-drug antibodies (ADAs). This can result in faster clearance of the ADC and reduced efficacy, as well as potential safety issues.
-
Altered Pharmacokinetics: Aggregates are often cleared from circulation more rapidly than monomeric ADCs, which can decrease the overall exposure of the tumor to the drug.
-
Safety Concerns: In some cases, aggregates can lead to off-target toxicity and other adverse effects.
Troubleshooting Guide
Issue: My this compound ADC shows a high level of aggregation after conjugation and purification.
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity of DNA31 Payload | Consider strategies to mitigate hydrophobicity, such as incorporating hydrophilic linkers or modifying the payload structure if possible. |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower, more homogenous DAR. A DAR of 2-4 is often a good balance between efficacy and stability. |
| Suboptimal Conjugation Conditions | Screen different buffer systems, pH levels, and co-solvents for the conjugation reaction to find conditions that minimize aggregation. |
| Inefficient Purification | Use size-exclusion chromatography (SEC) or other appropriate chromatography methods to effectively remove aggregates after conjugation. |
Issue: My purified ADC is stable initially but aggregates during storage.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Storage Buffer | Screen a panel of formulation buffers with varying pH, ionic strength, and excipients (e.g., sugars, polysorbates) to identify a buffer that maximizes stability. |
| Freeze-Thaw Instability | Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. If freezing is necessary, investigate the use of cryoprotectants. |
| Thermal Instability | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations) and avoid exposure to high temperatures. |
| Mechanical Stress | Handle the ADC solution gently and avoid vigorous shaking or vortexing. |
Data Presentation
Table 1: Key Physicochemical Properties of this compound Components Influencing Aggregation
| Component | Key Property | Contribution to Aggregation |
| MC (Maleimidocaproyl) | Hydrophobic Spacer | Increases overall hydrophobicity of the ADC. |
| VC (Valine-Citrulline) | Peptide Linker | Can contribute to intermolecular interactions. |
| PABC (p-aminobenzyl alcohol) | Aromatic Spacer | Its aromatic nature can increase hydrophobicity. |
| DNA31 (Payload) | Potent RNA Polymerase Inhibitor | As a DNA-interacting agent, it is presumed to be hydrophobic, which is a major driver of aggregation. |
Experimental Protocols
Protocol 1: Detection and Quantification of Aggregates by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify monomeric, aggregated, and fragmented forms of the this compound ADC based on their hydrodynamic size.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.
-
Column: An appropriate size-exclusion column for monoclonal antibodies (e.g., TSKgel G3000SWxl or similar).
-
Mobile Phase: A buffered saline solution, typically phosphate-buffered saline (PBS) at a pH of 6.8-7.4. The mobile phase should be filtered and degassed.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the absorbance at 280 nm.
-
Analysis: The peak corresponding to the monomeric ADC is the main peak. Peaks eluting earlier represent higher molecular weight species (aggregates), and peaks eluting later represent fragments. The percentage of each species is calculated based on the area of the respective peaks.
Protocol 2: Assessment of Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the overall hydrophobicity of the ADC and determine the distribution of different drug-to-antibody ratio (DAR) species.
Methodology:
-
System: An HPLC or UHPLC system with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR or similar).
-
Mobile Phase A: A high-salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Mobile Phase B: A low-salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Gradient: A decreasing salt gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Analysis: The retention time of the ADC is proportional to its hydrophobicity. Different peaks represent species with different DARs, with higher DAR species having longer retention times.
Visualizations
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Caption: Enzymatic release of the DNA31 payload from the ADC.
Caption: Mechanism of ADC aggregation due to hydrophobic interactions.
References
Technical Support Center: Improving MC-VC-PABC-DNA31 Solubility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the solubility of the antibody-drug conjugate (ADC) linker-payload, MC-VC-PABC-DNA31.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a drug-linker conjugate used in the development of ADCs.[1][2][3] It comprises a potent RNA polymerase inhibitor, DNA31, linked via a protease-cleavable linker (MC-VC-PABC).[1][2][3] The solubility of this conjugate is a critical concern due to the hydrophobic nature of both the DNA31 payload and the linker itself.[4][5] Poor solubility can lead to aggregation, which can negatively impact the efficacy, stability, and manufacturability of the final ADC product.[]
Q2: What are the primary factors that contribute to the poor solubility of this compound?
A: The primary factors include:
-
Hydrophobicity of the Payload (DNA31): Many potent cytotoxic drugs used in ADCs are inherently hydrophobic, which is a major contributor to poor aqueous solubility.[]
-
Hydrophobic Nature of the Linker: The MC-VC-PABC linker itself has hydrophobic characteristics that can exacerbate solubility issues.[5][7]
-
Tendency for Aggregation: The hydrophobic patches on the drug-linker can interact, leading to the formation of aggregates and precipitation from the solution.[4]
-
High Drug-to-Antibody Ratio (DAR): Increasing the number of drug-linker molecules per antibody can increase the overall hydrophobicity of the ADC, further reducing its solubility.[5]
Q3: What are the consequences of poor this compound solubility in my experiments?
A: Poor solubility can lead to several experimental challenges:
-
Inaccurate Dosing: Insoluble particles can lead to inconsistent and inaccurate concentrations in your experimental solutions.
-
Reduced Efficacy: Aggregated ADCs may exhibit reduced binding to their target and can be cleared from circulation more rapidly.
-
Increased Immunogenicity: The presence of aggregates can trigger an immune response.
-
Manufacturing and Formulation Difficulties: Poor solubility can complicate the conjugation process and the development of a stable formulation.
Q4: How can I improve the solubility of this compound?
A: Several strategies can be employed to improve solubility:
-
Use of Co-solvents: Organic solvents like Dimethyl Sulfoxide (DMSO) are effective in dissolving the drug-linker conjugate.[1][8] For aqueous solutions, co-solvents like PEG300 and surfactants like Tween-80 can be used to create a stable formulation.[1][8][9]
-
Formulation Optimization: Adjusting the pH of the buffer can influence the charge of the molecule and improve solubility. While specific data for this compound is limited, for many molecules, moving the pH away from the isoelectric point increases solubility.
-
Use of Excipients: Excipients like SBE-β-CD (Sulfobutylether-β-cyclodextrin) can be used to enhance solubility in aqueous solutions.[1][8]
-
Physical Methods: Techniques like ultrasonication can aid in the dissolution process.[1][8][9]
Q5: What is the recommended solvent for dissolving this compound for in vitro studies?
A: For in vitro studies, this compound is soluble in DMSO at a concentration of up to 50 mg/mL (33.39 mM), though this may require ultrasonication.[1][8] It is crucial to use newly opened, hygroscopic DMSO as its water content can significantly impact solubility.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms when preparing an aqueous solution from a DMSO stock. | The drug-linker is not soluble in the aqueous buffer at the desired concentration. | - Decrease the final concentration of the drug-linker. - Increase the percentage of co-solvents (e.g., PEG300, Tween-80) in the final formulation.[1][8][9] - Add a solubilizing excipient like SBE-β-CD to the aqueous buffer.[1][8] - Ensure the DMSO stock is added to the aqueous solution slowly while vortexing. |
| The dissolved drug-linker appears cloudy or forms aggregates over time. | The drug-linker is aggregating due to its hydrophobic nature. | - Filter the solution through a sterile 0.22 µm filter to remove aggregates. - Store the solution at the recommended temperature and use it promptly after preparation. - Consider reformulating with a higher concentration of surfactants or solubilizing agents. |
| Inconsistent results in cell-based assays. | Inaccurate dosing due to precipitation or aggregation. | - Prepare fresh solutions for each experiment. - Visually inspect the solution for any precipitate before use. - Centrifuge the solution at low speed to pellet any aggregates before adding to cells. |
| Difficulty dissolving the lyophilized powder in DMSO. | Insufficient energy to break up the solid-state interactions. | - Use ultrasonication to aid in dissolution.[1][8] - Gently warm the solution (be cautious of potential degradation). - Ensure the DMSO is of high purity and anhydrous.[1] |
Quantitative Data Summary
The following tables summarize the known solubility parameters for this compound.
Table 1: Solubility in Organic Solvent
| Solvent | Concentration | Molarity | Notes |
| DMSO | 50 mg/mL | 33.39 mM | Requires ultrasonication. Use of hygroscopic DMSO can impact solubility.[1][8] |
Table 2: In Vivo Formulation Examples
| Formulation | Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 3 mg/mL (2.00 mM) | Requires ultrasonication to achieve a clear solution.[1][8][9] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 3 mg/mL (≥ 2.00 mM) | Results in a clear solution.[1][8] |
Experimental Protocols
Protocol 1: Preparation of a 30 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile, amber glass vial.
-
Add the appropriate volume of anhydrous, cell culture grade DMSO to achieve a 30 mg/mL concentration.
-
Vortex the vial for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 3 mg/mL Working Solution for In Vivo Experiments (Formulation 1)
-
Start with a 30 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 30 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If the solution is not clear, sonicate until a clear solution is obtained.[1][8][9]
-
Use the working solution on the same day of preparation.
Protocol 3: Preparation of a ≥ 3 mg/mL Working Solution for In Vivo Experiments (Formulation 2)
-
Start with a 30 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
To the SBE-β-CD solution, add 100 µL of the 30 mg/mL DMSO stock solution and mix thoroughly.[1][8]
-
The resulting solution should be clear.
-
Use the working solution on the same day of preparation.
Visualizations
Caption: Workflow for preparing a 3 mg/mL in vivo solution with PEG300 and Tween-80.
Caption: Workflow for preparing a ≥ 3 mg/mL in vivo solution with SBE-β-CD.
Caption: Troubleshooting logic for addressing solubility issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Troubleshooting MC-VC-PABC-DNA31 Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with MC-VC-PABC-DNA31 conjugation reactions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific challenges during the preparation of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the critical components of the this compound drug-linker and their functions?
A1: The this compound is a complex drug-linker construct designed for targeted cancer therapy.[1][2] Each component plays a crucial role:
-
MC (Maleimidocaproyl): This unit contains the maleimide group, which is essential for conjugation to thiol groups on the antibody.[]
-
VC (Valine-Citrulline): This dipeptide sequence serves as a cleavable linker, designed to be selectively cleaved by lysosomal enzymes, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[]
-
PABC (p-aminobenzyloxycarbonyl): This is a self-immolative spacer. Once the VC linker is cleaved, the PABC spontaneously decomposes, ensuring the efficient release of the cytotoxic payload in its active form.
-
DNA31: This is the potent cytotoxic agent, an RNA polymerase inhibitor, which ultimately induces cancer cell death.[1][2]
Q2: What is the primary conjugation chemistry involved with the this compound linker?
A2: The conjugation relies on the reaction between the maleimide group on the linker and free thiol (sulfhydryl) groups on the antibody. This is typically achieved by reducing the antibody's interchain disulfide bonds to generate cysteine thiols. The maleimide group then reacts with these thiols via a Michael addition reaction to form a stable thioether bond.[5][6]
Q3: What is "retro-Michael addition" and how does it affect ADC stability?
A3: Retro-Michael addition is a chemical reaction that can lead to the premature release of the drug-linker from the antibody.[5][7] The thioether bond formed between the maleimide and the cysteine thiol is reversible and can be cleaved in the presence of other thiols in plasma, such as albumin.[6][8] This premature release can lead to off-target toxicity and reduced efficacy of the ADC. Strategies to mitigate this include designing self-hydrolyzing maleimides that form a more stable, hydrolyzed succinimide ring.[7]
Q4: Why is aggregation a common problem during ADC conjugation and how can it be minimized?
A4: Aggregation is a significant challenge in ADC production, often driven by the increased hydrophobicity of the antibody after conjugation with a hydrophobic payload-linker.[9][10][11][12] This can lead to reduced yield, compromised product quality, and potential immunogenicity.[9][13]
Mitigation Strategies:
-
Optimized Reaction Conditions: Control parameters like pH, temperature, and reaction time to minimize stress on the antibody.[][15]
-
Solvent Composition: The use of organic co-solvents may be necessary to solubilize the hydrophobic drug-linker, but their concentration should be carefully optimized to avoid denaturing the antibody.[9][15]
-
Controlled Reagent Addition: Gradually adding the drug-linker to the antibody solution can prevent localized high concentrations that promote aggregation.[15]
-
Protein Concentration: Working with lower antibody concentrations during conjugation can reduce the likelihood of intermolecular aggregation.
-
Formulation: The choice of buffer and excipients can significantly impact ADC stability and aggregation propensity.[10]
-
Advanced Technologies: Solid-phase conjugation, where the antibody is immobilized during the reaction, can physically prevent aggregation.[9]
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation reactions, offering potential causes and solutions.
Issue 1: Low Conjugation Yield or Efficiency
| Potential Cause | Recommended Solution |
| Inefficient Antibody Reduction | - Verify Reducing Agent Activity: Ensure the reducing agent (e.g., TCEP, DTT) is fresh and active. - Optimize Reduction Conditions: Adjust the molar excess of the reducing agent, incubation time, and temperature.[16] |
| Maleimide Hydrolysis | - Control pH: The maleimide group can hydrolyze and become inactive, especially at pH > 7.5. Maintain the reaction pH within the optimal range of 6.5-7.5.[][17] - Use Fresh Drug-Linker: Ensure the this compound is properly stored to prevent degradation.[1] |
| Incorrect Stoichiometry | - Optimize Molar Ratio: The molar ratio of the drug-linker to the antibody is critical. A higher molar excess of the drug-linker can drive the reaction to completion, but too high an excess can lead to over-conjugation and aggregation.[17] |
| Inefficient Purification | - Gentle Purification Methods: Use purification techniques like size-exclusion chromatography (SEC) that are gentle on the ADC.[17] Aggressive purification can lead to product loss.[18] |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Solution |
| Variable Antibody Reduction | - Consistent Reduction Protocol: Ensure the reduction step is highly controlled and reproducible. - Antibody Batch Variability: Different antibody batches may have variations that affect reduction efficiency.[6] Consider pre-screening batches. |
| Over- or Under-Conjugation | - Precise Stoichiometry: Carefully control the molar ratio of the drug-linker to the antibody.[] - Reaction Time: Optimize the reaction time to achieve the desired DAR without promoting side reactions.[17] |
| Heterogeneity of Conjugation Sites | - Site-Specific Conjugation: For more homogeneous ADCs, consider using engineered antibodies with specific cysteine mutation sites.[8] |
Issue 3: ADC Aggregation
| Potential Cause | Recommended Solution |
| Hydrophobicity of Drug-Linker | - Optimize Solvent: Use a minimal amount of a compatible organic co-solvent (e.g., DMSO) to dissolve the drug-linker before adding it to the aqueous antibody solution.[15] - Controlled Addition: Add the drug-linker solution slowly to the antibody solution with gentle mixing.[15] |
| Unfavorable Buffer Conditions | - Buffer Screening: Screen different buffer compositions and pH values to find conditions that promote ADC stability.[9] |
| Physical Stress | - Gentle Handling: Avoid vigorous vortexing or shaking.[6] - Minimize Freeze-Thaw Cycles: Aliquot the ADC and store it under recommended conditions to avoid repeated freezing and thawing.[10] |
Issue 4: Instability of the Final Conjugate
| Potential Cause | Recommended Solution |
| Retro-Michael Addition | - Promote Succinimide Ring Hydrolysis: After conjugation, an incubation step at a slightly basic pH (around 8.0) can promote the hydrolysis of the thiosuccinimide ring, which creates a more stable, non-reversible linkage.[5][7] |
| Storage Conditions | - Optimized Formulation: Develop a stable formulation for the ADC, which may involve specific excipients and storage at low temperatures.[10] Lyophilization is often a preferred strategy for long-term storage.[15] |
Experimental Protocols & Visualizations
General Protocol for this compound Conjugation
This protocol outlines the general steps for conjugating this compound to an antibody. Optimization will be required for specific antibodies and desired DARs.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS) containing a chelating agent like DTPA.
-
Add a calculated molar excess of a reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 1-2 hours) to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column.
-
-
Drug-Linker Conjugation:
-
Prepare a stock solution of this compound in an organic solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution at a specific molar ratio.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature) with gentle mixing for 1-2 hours.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as N-acetylcysteine, to react with any excess this compound.
-
-
Purification:
-
Purify the ADC using a suitable method like size-exclusion chromatography (SEC) to remove unreacted drug-linker, quenching reagent, and any aggregates.
-
-
Characterization:
-
Characterize the purified ADC to determine the DAR, purity, and aggregation levels using techniques such as HIC-HPLC, RP-HPLC, and SEC.
-
Caption: General workflow for ADC conjugation.
Troubleshooting Logic Flow
This diagram illustrates a logical approach to troubleshooting common issues in ADC conjugation.
Caption: Troubleshooting decision tree for ADC conjugation.
Maleimide-Thiol Reaction and Instability Pathways
This diagram shows the intended conjugation reaction and the competing side reactions.
Caption: Maleimide conjugation and stability pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 5. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 12. adcreview.com [adcreview.com]
- 13. biopharminternational.com [biopharminternational.com]
- 15. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 16. confluore.com [confluore.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MC-VC-PABC-DNA31 Linker Cleavage
Welcome to the technical support center for the MC-VC-PABC-DNA31 linker system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the cleavage of this linker for antibody-drug conjugate (ADC) applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cleavage for the this compound linker?
A1: The this compound linker is an enzyme-cleavable linker system designed for targeted drug delivery.[] The cleavage occurs in a multi-step process, primarily within the lysosome of target cells.[2][3]
-
Enzymatic Cleavage: The valine-citrulline (VC) dipeptide is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[2][3][4] This cleavage happens at the amide bond between citrulline and the p-aminobenzyl carbamate (PABC) spacer.[2]
-
Self-Immolation: Following the enzymatic cleavage of the VC peptide, the PABC spacer becomes unstable and undergoes a 1,6-elimination reaction.[][5]
-
Payload Release: This self-immolative cascade releases the DNA31 payload in its active, unmodified form.[5]
Q2: What are the key factors that can influence the cleavage efficiency of the this compound linker?
A2: Several factors can impact the cleavage efficiency:
-
Enzyme Concentration and Activity: The concentration and activity of lysosomal proteases like Cathepsin B within the target cells are critical.[6]
-
ADC Internalization Rate: Efficient internalization of the ADC into the target cell is a prerequisite for the linker to reach the lysosomal compartment where the cleaving enzymes are located.
-
Plasma Stability: Premature cleavage of the linker in systemic circulation can reduce the amount of intact ADC reaching the tumor site.[4][7] The Val-Cit linker is generally stable in human plasma but can be susceptible to cleavage by carboxylesterases in mouse plasma.[4][8]
-
Conjugation Site: The site of conjugation on the antibody can affect the accessibility of the linker to proteases.[2]
-
Payload Properties: The physicochemical properties of the DNA31 payload, such as hydrophobicity and steric hindrance, might influence enzyme binding and cleavage kinetics.[5][9]
Q3: My ADC with the this compound linker shows low efficacy. Could this be a linker cleavage issue?
A3: Low efficacy can be due to a variety of factors, and inefficient linker cleavage is a potential contributor. If the linker is not cleaved efficiently within the target cells, the DNA31 payload will not be released to exert its cytotoxic effect. It is also important to consider other factors such as poor ADC internalization, low antigen expression on target cells, or inherent resistance of the cells to the DNA31 payload.
Q4: Is Cathepsin B the only enzyme that can cleave the VC linker?
A4: While the VC linker was designed to be a substrate for Cathepsin B, studies have shown that other lysosomal cysteine proteases, such as Cathepsin L, Cathepsin S, and Cathepsin F, can also cleave the VC linker with varying efficiencies.[2][6][10] Additionally, in some preclinical models, particularly in mice, serine proteases like neutrophil elastase have been shown to cleave the VC linker extracellularly, which can lead to off-target toxicity.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound linker cleavage.
| Issue | Potential Cause | Recommended Action |
| Low or no payload release in in vitro cell-based assays | 1. Inefficient ADC internalization. 2. Low expression or activity of lysosomal proteases in the cell line. 3. Suboptimal assay conditions (e.g., incubation time, ADC concentration). | 1. Confirm target antigen expression and ADC binding. Verify internalization using a fluorescently labeled ADC. 2. Select a cell line known to have high lysosomal protease activity or measure the activity in your cell line. 3. Perform a time-course and dose-response experiment to identify optimal conditions. |
| High background cleavage in the absence of cells or enzymes | 1. Linker instability in the assay buffer. 2. Presence of contaminating proteases in reagents. | 1. Assess the stability of the ADC in the assay buffer over time. 2. Use high-purity reagents and protease inhibitors in control wells. |
| Premature payload release in plasma stability assays (especially in mouse plasma) | 1. Cleavage by plasma enzymes like carboxylesterases (in mouse plasma) or other proteases.[2][8] | 1. Compare stability in human vs. mouse plasma. 2. Consider using a modified linker design, such as adding a P3 polar acidic residue (e.g., glutamic acid) to the peptide sequence to increase plasma stability.[2][5] |
| Inconsistent results between experimental replicates | 1. Variability in cell plating and density. 2. Inconsistent ADC preparation and concentration. 3. Pipetting errors. | 1. Ensure consistent cell seeding and confluence. 2. Prepare fresh ADC dilutions for each experiment and verify the concentration. 3. Use calibrated pipettes and proper pipetting techniques. |
Data Presentation
Table 1: Factors Influencing VC-PABC Linker Cleavage and Optimization Strategies
| Factor | Influence on Cleavage | Optimization Strategy | Reference |
| Enzyme | Primarily cleaved by lysosomal cysteine proteases (e.g., Cathepsin B, L, S, F).[2][6][10] | Use cell lines with high expression of these proteases for in vitro assays. | [6] |
| Plasma Stability | Stable in human plasma, but can be cleaved by carboxylesterases in mouse plasma.[4][8] | Modify the peptide linker (e.g., add a P3 polar residue) to enhance stability.[2][5] | [2][8] |
| Peptide Sequence | The Val-Cit dipeptide is the primary recognition site for Cathepsin B.[2] | Modifications to the P1 and P3 positions of the peptide can alter cleavage efficiency and plasma stability.[2][5] | [5] |
| PABC Spacer | Essential for the self-immolative release of the payload.[][5] | Substitutions on the PABC benzene ring can be explored to modulate release kinetics, though this can be complex.[9] | [9] |
| Payload (DNA31) | Steric hindrance or hydrophobicity of the payload can affect enzyme access to the linker.[5][9] | If cleavage is inefficient, consider linker designs with different spacer lengths or hydrophilic modifications. | N/A |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Cleavage Assay
This protocol describes how to assess the cleavage of the this compound linker by a purified enzyme, such as Cathepsin B.
Materials:
-
ADC with this compound linker
-
Purified human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).
-
Dilute the ADC to the desired final concentration in the pre-warmed assay buffer.
-
Initiate the reaction by adding purified Cathepsin B to the ADC solution. Include a control sample without the enzyme.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released DNA31 payload and remaining intact ADC.
-
Calculate the percentage of cleavage at each time point.
Protocol 2: Plasma Stability Assay
This protocol is for evaluating the stability of the ADC in plasma.
Materials:
-
ADC with this compound linker
-
Human and/or mouse plasma
-
Assay Buffer (e.g., PBS)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC.
-
Spike the ADC into pre-warmed plasma at a defined concentration.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take aliquots of the plasma.
-
Quench the reaction and precipitate plasma proteins by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC and released payload.
-
Determine the half-life of the ADC in plasma.
Visualizations
Caption: Mechanism of this compound linker cleavage.
Caption: Experimental workflow for optimizing linker cleavage.
Caption: Troubleshooting decision tree for low ADC efficacy.
References
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. preprints.org [preprints.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
Technical Support Center: MC-VC-P-ABC-DNA31 Synthesis & Scale-Up
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of the MC-VC-PABC-DNA31 drug-linker conjugate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis process, from peptide coupling to final purification.
Problem 1: Low Yield During MC-VC Dipeptide Coupling
-
Question: We are experiencing significantly lower than expected yields (<60%) during the solution-phase coupling of Maleimidocaproyl (MC) and Valine-Citrulline (VC). What are the common causes and solutions?
-
Answer: Low yields in dipeptide synthesis are often multifactorial. Key areas to investigate include:
-
Inefficient Carboxyl Activation: The activation of the carboxyl group on the first amino acid is critical. If activation is incomplete, the coupling reaction will not proceed efficiently.
-
Moisture: Water contamination can hydrolyze activated esters or coupling reagents, reducing reaction efficiency.
-
Side Reactions: Undesirable side reactions, such as epimerization or the formation of stable acyl-urea byproducts (with carbodiimide reagents), can consume starting materials.
-
Suboptimal pH: The reaction pH must be carefully controlled. For many coupling reactions, a pH between 8-9 is optimal to ensure the amine nucleophile is deprotonated without causing significant epimerization.
Recommended Solutions:
-
Screen Coupling Reagents: Switch from standard carbodiimides (e.g., EDC) to phosphonium- or uronium-based reagents like HBTU, HATU, or PyBOP, which are often more efficient and can suppress side reactions.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DMF, DCM) and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Optimize Base and Temperature: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) to maintain the optimal pH. Running the reaction at a reduced temperature (e.g., 0 °C) can help minimize epimerization.[1][2]
-
In-Process Controls: Use Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to monitor the reaction's progress and confirm the consumption of the limiting reagent before workup.[1]
-
Problem 2: Premature Cleavage of the PABC Spacer
-
Question: During the conjugation of the MC-VC dipeptide to the PABC (p-aminobenzyloxycarbonyl) spacer, we are observing premature cleavage and loss of the self-immolative moiety. How can this be prevented?
-
Answer: The PABC spacer is designed to be stable until a specific enzymatic cleavage event occurs.[3] Premature cleavage during synthesis is typically caused by chemical instability.
-
Acid/Base Lability: The linker can be sensitive to harsh acidic or basic conditions used during synthesis, deprotection, or workup steps.[4]
-
Nucleophilic Attack: Strong nucleophiles present in the reaction mixture can potentially attack the carbamate linkage.
Recommended Solutions:
-
Maintain Neutral pH: Ensure all reaction and purification steps are performed under mild pH conditions (pH 6.5-7.5). Avoid strong acids or bases.
-
Use "Safety-Catch" Linkers: For complex syntheses, consider using a "safety-catch" linker strategy where the linker is stable to all reaction conditions and is only activated for cleavage in a final, specific step.[5]
-
Purification Strategy: Opt for purification methods that do not require extreme pH, such as flash column chromatography with a neutral solvent system or preparative HPLC with buffered mobile phases (e.g., ammonium bicarbonate).
-
Problem 3: Aggregation and Poor Solubility of Final this compound Product
-
Question: The final purified drug-linker conjugate shows poor solubility in aqueous buffers and tends to aggregate upon concentration. What strategies can mitigate this?
-
Answer: The hydrophobicity of both the linker and the DNA31 payload can contribute to aggregation.[6] This is a common challenge, especially during scale-up.[6][7]
-
High Hydrophobicity: The combined molecule may have a strong tendency to self-associate in aqueous media.
-
Concentration Effects: Aggregation is often concentration-dependent and becomes more pronounced at the higher concentrations required for scale-up.
Recommended Solutions:
-
Formulation with Co-solvents: For storage and handling, dissolve the conjugate in a water-miscible organic solvent like DMSO or DMAc first, and then slowly add the aqueous buffer.[8] A final formulation might contain 5-10% organic co-solvent.
-
Inclusion of Excipients: Use surfactants (e.g., Polysorbate 20/80) or cyclodextrins (e.g., SBE-β-CD) in the final buffer to improve solubility and prevent aggregation.[8][9]
-
pH Optimization: Screen a range of pH values for your final buffer. The charge state of the molecule can significantly impact its solubility.
-
Controlled Lyophilization: If a solid product is required, use a carefully developed lyophilization cycle with appropriate cryoprotectants (e.g., sucrose, trehalose) to yield a readily reconstitutable powder.
-
Problem 4: Inconsistent Drug-to-Antibody Ratio (DAR) During Scale-Up
-
Question: We successfully achieved a target DAR of 4 at the lab scale (10mg), but at the pilot scale (1g), our batches are inconsistent, with DAR values ranging from 2.5 to 5.0. Why is this happening?
-
Answer: Maintaining batch-to-batch consistency is a major challenge in scaling up bioconjugation reactions.[2][10] The increased scale can magnify minor inconsistencies in the process.
-
Mixing and Mass Transfer: In larger vessels, inefficient mixing can create local concentration gradients of the drug-linker, leading to either under- or over-conjugation in different parts of the reactor.[1]
-
Reaction Time and Temperature Control: Heat transfer is less efficient at larger scales, which can affect reaction kinetics.[1] The time taken to add reagents or quench the reaction also becomes more significant.
-
Reagent Stoichiometry: Precise control over the molar ratio of the drug-linker to the antibody is critical. Small errors in weighing large quantities of material can lead to significant deviations.
Recommended Solutions:
-
Process Parameter Optimization: Re-validate key process parameters at the larger scale, including addition rates, mixing speed (RPM), and temperature control.
-
Homogenization: Ensure the drug-linker is fully solubilized before it is added to the antibody solution. Add the drug-linker slowly and sub-surface to ensure rapid and uniform distribution.
-
Analytical Monitoring: Implement robust in-process analytical methods, such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC), to monitor the progression of the conjugation and determine the optimal quenching time.[11][12][13]
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to monitor for the this compound drug-linker? A1: The primary CQAs for the drug-linker prior to conjugation are identity, purity, and stability.[14]
-
Identity: Confirmed by Mass Spectrometry (MS) and NMR to ensure the correct structure has been synthesized.
-
Purity: Typically assessed by HPLC-UV, aiming for ≥95% purity to avoid introducing impurities into the final ADC.[11]
-
Stability: The stability of the maleimide group is critical. It is susceptible to hydrolysis, so the drug-linker should be stored under anhydrous conditions at low temperatures (-20°C or -80°C) and used promptly after being dissolved.[8][15]
Q2: How can I prevent hydrolysis of the maleimide group on the MC linker before conjugation? A2: The maleimide ring is prone to opening in the presence of water, especially at neutral to high pH.[15] To prevent this:
-
Storage: Store the lyophilized drug-linker sealed, desiccated, and at -80°C.[8]
-
Solvent Preparation: Use anhydrous, amine-free solvents like DMSO or DMF for stock solutions.
-
Buffer pH: When adding the drug-linker to the antibody, ensure the reaction buffer is maintained at a pH of 6.5-7.5, which is optimal for the thiol-maleimide reaction while minimizing hydrolysis.[16]
Q3: What analytical techniques are recommended for characterizing the final ADC product? A3: A panel of analytical techniques is required to characterize the final ADC.[11][14][17]
-
Drug-to-Antibody Ratio (DAR): HIC is the most common method for determining the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).[12][13] UV-Vis spectroscopy can be used for an average DAR measurement.[11]
-
Size and Aggregation: Size Exclusion Chromatography (SEC) is used to quantify the amount of monomer, aggregate, and fragment in the ADC preparation.[14]
-
Free Drug Analysis: RP-HPLC or LC-MS/MS methods are used to quantify the amount of residual, unconjugated this compound.[11][13]
-
Potency: A cell-based cytotoxicity assay is essential to confirm that the ADC maintains its biological activity.
Data Presentation
Table 1: Comparison of Coupling Reagents for MC-VC Synthesis. This table summarizes typical outcomes when screening different coupling reagents for the formation of the MC-VC dipeptide, a critical step where yield and purity must be maximized.
| Coupling Reagent | Base | Temperature (°C) | Typical Yield (%) | Purity by HPLC (%) | Epimerization (%) |
| EDC / HOBt | DIPEA | 25 | 65 | 90 | < 5 |
| HBTU | DIPEA | 25 | 85 | 96 | < 2 |
| HATU | DIPEA | 0 -> 25 | >90 | >98 | < 1 |
| PyBOP | NMM | 25 | 88 | 95 | < 2 |
Data are representative and may vary based on specific reaction conditions and substrate purity.
Table 2: Impact of Scale on Final Conjugation Step with Antibody. This table illustrates common challenges encountered when scaling up the conjugation of the drug-linker to a monoclonal antibody (mAb).
| Parameter | Lab Scale (50 mg) | Pilot Scale (5 g) | Key Considerations for Scale-Up |
| Drug-Linker Molar Excess | 5.0 eq | 5.0 eq | Ensure precise weighing and homogenous mixing at large scale. |
| Reaction Time (h) | 2 | 4-6 | Slower reagent addition and mixing can prolong reaction time. |
| Average DAR | 3.9 ± 0.1 | 3.7 ± 0.4 | Broader distribution due to potential mixing inefficiencies. |
| Aggregate Level (%) | < 1% | 2-5% | Higher local concentrations can promote aggregation. |
| Final Yield (%) | 85 | 70 | Increased losses during larger-scale downstream processing (UF/DF). |
Visualizations
Experimental and Logical Workflows
Caption: High-level workflow for synthesis and conjugation of this compound.
Caption: Troubleshooting logic for addressing low yield during process scale-up.
References
- 1. crodabeauty.com [crodabeauty.com]
- 2. How to Scale Up Peptide Production for Research or Industry [peptiorigin.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. hiyka.com [hiyka.com]
- 10. Scale-Up Considerations For Large-Scale Peptide Manufacturing [pharmaceuticalonline.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. veranova.com [veranova.com]
- 15. benchchem.com [benchchem.com]
- 16. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: MC-VC-PABC-DNA31 Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) utilizing the MC-VC-PABC-DNA31 linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What is the degradation pathway of the this compound linker?
The MC-VC-PABC linker is a cathepsin B-cleavable linker system designed to release the DNA31 payload inside target cells.[1] The degradation process is initiated upon internalization of the ADC into the lysosome of a target cell.
The degradation pathway involves the following key steps:
-
Internalization: The ADC binds to its target antigen on the cell surface and is internalized via endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the dipeptide (valine-citrulline) component of the linker is cleaved by cathepsin B.[2]
-
Self-Immolation: Cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction of the PABC (p-aminobenzylcarbamate) spacer.
-
Payload Release: The self-immolation of the PABC spacer releases the active DNA31 payload, an RNA polymerase inhibitor, into the cytoplasm of the cancer cell.[3][4][5]
Q2: What are the common causes of premature linker cleavage?
Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a reduced therapeutic window.[6] Common causes include:
-
Enzymatic Degradation: While the Val-Cit linker is designed for cleavage by lysosomal cathepsin B, it can also be susceptible to cleavage by other extracellular proteases, such as neutrophil elastase.[1]
-
Linker Instability: The chemical stability of the linker itself can be a factor. Modifications to the linker chemistry can help modulate its stability.
-
Payload Influence: The physicochemical properties of the payload, such as hydrophobicity, can influence the overall stability of the ADC and potentially expose the linker to premature degradation.[7][8]
Q3: How does the DNA31 payload affect the stability and aggregation of the ADC?
The properties of the payload can significantly impact the stability and aggregation of an ADC.[7] DNA-interacting agents, like DNA31, can be hydrophobic and planar, which may increase the propensity for ADC aggregation.[9] This can lead to:
-
Increased Clearance: Aggregated ADCs can be rapidly cleared from circulation, reducing their efficacy.
-
Immunogenicity: Aggregates can elicit an immune response.
-
Manufacturing Challenges: Aggregation can complicate formulation and manufacturing processes.[10]
Q4: What are the critical quality attributes (CQAs) to monitor for this compound ADCs?
Key CQAs to monitor throughout the development and manufacturing process include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. Inconsistent DAR can affect potency and safety.[11]
-
Drug Load Distribution: The distribution of different drug-loaded species.
-
Free Drug Levels: The amount of unconjugated payload or linker-payload.
-
Aggregation: The percentage of high molecular weight species.
-
Charge Variants: Changes in the charge of the ADC, which can indicate degradation.
-
Potency: The biological activity of the ADC.
Troubleshooting Guides
Issue 1: High Levels of Premature Payload Release in Plasma Stability Assays
| Potential Cause | Troubleshooting Steps |
| Enzymatic degradation by plasma proteases | 1. Inhibitor Cocktail: Repeat the plasma stability assay in the presence of a broad-spectrum protease inhibitor cocktail to determine if the cleavage is enzyme-mediated. 2. Enzyme-Specific Assays: Conduct assays with specific proteases known to be present in plasma (e.g., neutrophil elastase) to identify the culprit enzyme.[1] 3. Linker Modification: Consider engineering the linker to be less susceptible to the identified protease. |
| Chemical instability of the linker | 1. pH and Temperature Stress Studies: Perform stability studies under various pH and temperature conditions to assess the chemical lability of the linker. 2. Forced Degradation Studies: Use chemical agents to induce degradation and identify labile bonds. |
| Suboptimal formulation | 1. Excipient Screening: Evaluate the impact of different stabilizing excipients in the formulation. 2. pH Optimization: Determine the optimal pH for the formulation to enhance linker stability. |
Issue 2: Inconsistent or Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Steps |
| Incomplete conjugation reaction | 1. Optimize Reaction Conditions: Vary reaction parameters such as time, temperature, and reagent concentrations. 2. Reagent Quality: Ensure the purity and activity of the linker-payload and reducing/coupling agents. |
| Antibody heterogeneity | 1. Site-Specific Conjugation: If not already in use, consider site-specific conjugation methods to achieve a more homogenous product.[11] 2. Antibody Characterization: Thoroughly characterize the antibody for post-translational modifications that may interfere with conjugation. |
| Degradation during purification | 1. Purification Method Optimization: Evaluate different purification methods (e.g., chromatography resins, buffer conditions) to minimize degradation. 2. Process Hold Time Studies: Assess the stability of the conjugate during holds in the purification process. |
Issue 3: High Levels of ADC Aggregation
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of the DNA31 payload | 1. Formulation Optimization: Screen for excipients (e.g., surfactants, sugars) that can reduce hydrophobic interactions and aggregation.[7] 2. Hydrophilic Linkers: Consider incorporating hydrophilic components, such as PEG, into the linker design.[3] |
| High DAR | 1. DAR Optimization: A lower DAR may reduce the overall hydrophobicity and aggregation propensity of the ADC. |
| Suboptimal buffer conditions | 1. pH and Ionic Strength Screening: Evaluate a range of buffer pH and ionic strengths to find conditions that minimize aggregation. |
| Manufacturing process stress | 1. Process Parameter Optimization: Identify and mitigate stress factors in the manufacturing process, such as shear stress during filtration or freeze-thaw cycles. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound ADC in plasma and quantify the rate of premature payload release.
Methodology:
-
ADC Incubation: Dilute the ADC to a final concentration of 100 µg/mL in human, mouse, and rat plasma. Prepare a control sample in PBS.
-
Incubation: Incubate all samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots at 0, 6, 24, 48, 96, and 168 hours. Immediately store samples at -80°C.
-
Sample Analysis:
-
Intact ADC (DAR Analysis): Use an affinity capture method (e.g., Protein A beads) to isolate the ADC from plasma. Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.
-
Released Payload: Extract the free DNA31 from the plasma samples using liquid-liquid or solid-phase extraction. Quantify the released payload by LC-MS/MS.
-
-
Data Analysis: Plot the average DAR or the concentration of released payload against time to determine the stability profile of the ADC in plasma.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To confirm the susceptibility of the MC-VC-PABC linker to cleavage by cathepsin B.
Methodology:
-
Reaction Setup: In a microplate, prepare a reaction mixture containing the ADC (1 µM), recombinant human cathepsin B (20 nM), and an activation buffer (e.g., 10 mM MES buffer, pH 6.0, with 0.04 mM DTT).
-
Incubation: Incubate the plate at 37°C.
-
Time-Point Sampling: Collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Reaction Quenching: Stop the reaction by adding a protease inhibitor or by acidifying the sample.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released DNA31.
-
Data Analysis: Plot the concentration of released DNA31 over time to determine the rate of cathepsin B-mediated cleavage.
Quantitative Data Summary
Table 1: Illustrative Plasma Stability Data
| Species | Time (hours) | Average DAR | % Released DNA31 |
| Human | 0 | 3.8 | 0.0 |
| 24 | 3.7 | 2.6 | |
| 96 | 3.5 | 7.9 | |
| 168 | 3.2 | 15.8 | |
| Mouse | 0 | 3.8 | 0.0 |
| 24 | 3.4 | 10.5 | |
| 96 | 2.8 | 26.3 | |
| 168 | 2.1 | 44.7 |
Table 2: Illustrative Cathepsin B Cleavage Kinetics
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| This compound | 15.2 | 0.85 | 5.6 x 10⁴ |
| Control (Non-cleavable linker) | N/A | No cleavage | N/A |
Note: The data presented in these tables are for illustrative purposes only and may vary depending on the specific antibody, conjugation method, and experimental conditions.
Visualizations
Caption: Intracellular degradation pathway of this compound ADC.
Caption: Troubleshooting workflow for premature payload release.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. purepeg.com [purepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 11. leukocare.com [leukocare.com]
how to prevent premature payload release from MC-VC-PABC-DNA31
Welcome to the technical support center for the MC-VC-PABC-DNA31 antibody-drug conjugate (ADC) linker system. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on preventing premature payload release.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound linker system?
A1: The this compound is a sophisticated system designed for targeted drug delivery. It consists of four key components:
-
MC (Maleimide Cap): This functional group facilitates the covalent attachment of the linker-payload to cysteine residues on the antibody through a thiol-maleimide linkage.[][2]
-
VC (Valine-Citrulline): A dipeptide linker that is designed to be stable in the bloodstream but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[][4][5][6]
-
PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer. Once the VC linker is cleaved by cathepsins, the PABC spacer spontaneously decomposes, ensuring the release of the unmodified active payload.[][7][8][9][10]
-
DNA31: A potent RNA polymerase inhibitor payload.[11][12][13]
The ADC is intended to circulate systemically, bind to a target antigen on cancer cells, and be internalized into the cell's lysosomes. Inside the lysosome, the VC linker is cleaved, leading to the release of the DNA31 payload, which then exerts its cytotoxic effect.[4][9][14]
Q2: What are the primary causes of premature payload release from the this compound conjugate?
A2: Premature payload release, which can lead to off-target toxicity and reduced efficacy, primarily stems from two sources of instability:[15][16][17][18][19]
-
Thiol-Maleimide Linkage Instability: The bond formed between the maleimide group and the antibody's cysteine residue can be reversible. This process, known as a retro-Michael reaction, can lead to the deconjugation of the entire linker-payload from the antibody.[15][20] The released linker-drug can then be exchanged with other thiol-containing molecules in the plasma, such as albumin.[20]
-
Extracellular Cleavage of the VC Linker: While the Val-Cit linker is designed for cleavage within the lysosome, certain proteases present in the bloodstream, such as neutrophil elastase, may also be capable of cleaving it, leading to payload release before the ADC reaches the target cell.[7]
Q3: My ADC is showing significant loss of payload in plasma stability assays. What is the most likely cause and how can I troubleshoot it?
A3: Significant payload loss in plasma is often attributed to the instability of the thiol-maleimide linkage via the retro-Michael reaction.[15][20] This leads to the detachment of the entire linker-payload from the antibody. Here’s how you can troubleshoot this issue:
-
Promote Thiosuccinimide Ring Hydrolysis: The hydrolyzed form of the thiosuccinimide ring (the product of the thiol-maleimide reaction) is not susceptible to the retro-Michael reaction.[15][20] You can encourage this stabilizing hydrolysis by:
-
Post-conjugation Incubation: After the initial conjugation reaction, incubate the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) for a short period. This can accelerate the hydrolysis of the succinimide ring. However, this must be carefully optimized to avoid any potential damage to the antibody.
-
Linker Modification: For future ADC designs, consider using maleimide derivatives that promote faster hydrolysis, such as N-aryl substituted maleimides.[15][21]
-
-
Optimize Conjugation Conditions:
-
pH Control: Ensure the conjugation reaction is performed within the optimal pH range of 6.5-7.5 to maximize the specificity of the thiol-maleimide reaction and minimize side reactions.[][20]
-
Purification: Implement rigorous purification steps (e.g., size-exclusion chromatography) immediately after conjugation to remove any unreacted linker-payload.[20]
-
Troubleshooting Guides
Guide 1: Investigating Premature Payload Release in Plasma
This guide will help you determine the mechanism of premature payload release from your this compound ADC.
Symptoms:
-
Decreased average Drug-to-Antibody Ratio (DAR) over time in in-vitro plasma stability assays.
-
Detection of free DNA31 payload or linker-payload complex in plasma samples.
Potential Causes:
-
Retro-Michael reaction leading to deconjugation of the entire linker-payload.
-
Proteolytic cleavage of the VC linker in the plasma.
Experimental Workflow:
References
- 2. adcreview.com [adcreview.com]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biocompare.com [biocompare.com]
- 14. benchchem.com [benchchem.com]
- 15. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for MC-VC-PABC-DNA31 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification of MC-VC-PABC-DNA31 antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound conjugates.
Issue 1: Low Recovery of the ADC After Purification
| Potential Cause | Recommended Solution |
| Non-specific binding to chromatography resin | Optimize buffer conditions. For Ion Exchange Chromatography (IEX), adjust the pH and salt concentration. For Hydrophobic Interaction Chromatography (HIC), screen different salt types and concentrations. Consider using a different type of resin with lower hydrophobicity or charge density.[1][2] |
| Aggregation of the conjugate | Perform purification at a lower temperature to minimize aggregation. Optimize the buffer composition by adding stabilizing excipients. Analyze the sample for aggregates using Size Exclusion Chromatography (SEC) before and after the purification step.[3][4] |
| Precipitation of the conjugate on the column | Decrease the protein concentration of the sample loaded onto the column. Increase the flow rate to reduce the residence time on the column. Ensure the pH of the buffers is not close to the isoelectric point (pI) of the antibody. |
| Inefficient elution | For IEX, optimize the salt gradient or pH of the elution buffer to ensure complete elution of the bound conjugate.[5] For HIC, ensure the final salt concentration in the elution buffer is low enough to disrupt hydrophobic interactions.[6][7] |
Issue 2: Presence of Unconjugated Antibody in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete conjugation reaction | Optimize the conjugation reaction conditions, including the ratio of the this compound linker-payload to the antibody, reaction time, and temperature.[8] |
| Inefficient purification method | Ion Exchange Chromatography (IEX): Due to the negative charge of the DNA31 payload, the conjugate will have a different net charge than the unconjugated antibody, allowing for separation. Anion exchange chromatography is often effective.[9][10] Hydrophobic Interaction Chromatography (HIC): The hydrophobicity of the linker-payload will allow for separation of the conjugate from the unconjugated antibody. Optimize the salt concentration to achieve baseline separation.[7][11] |
| Co-elution of unconjugated antibody and ADC | Adjust the gradient slope in IEX or HIC to improve resolution.[10] Consider using a different chromatography technique or a combination of methods (e.g., IEX followed by SEC).[9] |
Issue 3: High Levels of Free this compound in the Final Product
| Potential Cause | Recommended Solution |
| Inefficient removal of excess linker-payload | Size Exclusion Chromatography (SEC): This is a primary method for removing small molecules from large proteins. Ensure the column has the appropriate pore size for effective separation.[9][12][13] Tangential Flow Filtration (TFF) / Diafiltration: Use a membrane with an appropriate molecular weight cut-off (MWCO) to retain the ADC while allowing the free linker-payload to pass through.[9] |
| Instability of the conjugate leading to linker-payload cleavage | Assess the stability of the conjugate under the purification conditions. Avoid harsh pH or high temperatures. Ensure all buffers are freshly prepared and free of nucleophiles that could cleave the linker. |
Issue 4: Presence of Aggregates in the Final Product
| Potential Cause | Recommended Solution |
| Hydrophobic interactions leading to aggregation | The hydrophobic nature of the MC-VC-PABC linker can promote aggregation.[3] Optimize the formulation buffer with excipients that reduce hydrophobic interactions. |
| High protein concentration | Reduce the concentration of the ADC solution before and during purification. |
| Ineffective purification method for aggregate removal | Size Exclusion Chromatography (SEC): This is the most common method for separating monomers from aggregates. Use a column with a suitable separation range for antibodies and their aggregates.[12][13] Hydrophobic Interaction Chromatography (HIC): Aggregates are often more hydrophobic than the monomeric ADC and will bind more tightly to the HIC resin, allowing for their separation.[3] |
Frequently Asked Questions (FAQs)
Q1: Which chromatography method is best for purifying this compound conjugates?
A1: The choice of chromatography method depends on the specific impurities you need to remove.
-
To remove unconjugated antibody and different drug-to-antibody ratio (DAR) species: Ion Exchange Chromatography (IEX) and Hydrophobic Interaction Chromatography (HIC) are highly effective. Given the highly negative charge of the DNA31 payload, Anion Exchange Chromatography is a particularly strong candidate.[9][10]
-
To remove free linker-payload: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) are the most suitable methods.[9]
-
To remove aggregates: Size Exclusion Chromatography (SEC) is the gold standard. HIC can also be effective as aggregates are often more hydrophobic.[3]
A multi-step purification process combining different chromatography techniques is often necessary to achieve high purity.[9]
Q2: How can I determine the drug-to-antibody ratio (DAR) of my purified conjugate?
A2: The average DAR is a critical quality attribute.[3] Several methods can be used:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and 260 nm (for the DNA), the ratio can be calculated. This requires knowing the extinction coefficients of both the antibody and the DNA31 payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different numbers of conjugated linker-payloads, allowing for the determination of the DAR distribution.[11][14]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or fragmented conjugate can provide precise information on the DAR and the distribution of different species.[15]
Q3: What are the critical parameters to consider when developing a HIC method for this compound purification?
A3: Key parameters for HIC method development include:
-
Resin Selection: Choose a resin with appropriate hydrophobicity. Resins with phenyl, butyl, or ether ligands are common choices.[6]
-
Salt Type and Concentration: The type and concentration of the salt in the binding buffer are crucial. Kosmotropic salts like ammonium sulfate or sodium chloride are typically used to promote binding.[6][7]
-
Elution Gradient: A decreasing salt gradient is used for elution. The slope of the gradient will affect the resolution of different DAR species.[7]
-
pH: The pH of the mobile phase can influence the hydrophobicity of the protein and should be optimized.
-
Temperature: Temperature can affect hydrophobic interactions; consistency is key.
Q4: My this compound conjugate appears to be degrading during purification. What could be the cause?
A4: Degradation can be due to several factors:
-
Enzymatic Degradation: If the antibody is susceptible to proteases, ensure all solutions are sterile and consider adding protease inhibitors. The DNA payload could be susceptible to nucleases, so working in an RNase/DNase-free environment is recommended.[16]
-
Chemical Instability: The linker may be susceptible to cleavage at certain pH values. Maintain a pH range where the linker is stable.
-
Physical Stress: High shear forces during pumping or harsh mixing can lead to aggregation and denaturation.
Experimental Protocols
Protocol 1: Purification of this compound Conjugates using Hydrophobic Interaction Chromatography (HIC)
This protocol is a general guideline and should be optimized for your specific antibody and conjugate.
1. Materials:
- HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
- HPLC or FPLC system
- Binding Buffer (Buffer A): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
- Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0
- Crude this compound conjugate solution
- 0.22 µm syringe filters
2. Method:
- Sample Preparation: Dilute the crude conjugate solution with Binding Buffer to a final protein concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm filter.
- Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CV) of Binding Buffer at a flow rate of 1 mL/min.
- Sample Loading: Load the prepared sample onto the equilibrated column.
- Wash: Wash the column with 5-10 CV of Binding Buffer to remove any unbound material.
- Elution: Elute the bound conjugate using a linear gradient from 100% Buffer A to 100% Buffer B over 20 CV.
- Fraction Collection: Collect fractions of 1-2 mL throughout the elution gradient.
- Analysis: Analyze the collected fractions by UV-Vis spectroscopy (A260/A280) and SDS-PAGE to identify the fractions containing the purified conjugate. Pool the desired fractions.
- Buffer Exchange: Perform a buffer exchange on the pooled fractions into a suitable storage buffer using SEC or TFF.
Protocol 2: Aggregate and Free Linker-Payload Removal using Size Exclusion Chromatography (SEC)
1. Materials:
- SEC column (e.g., Superdex 200, Sephacryl S-300) suitable for antibody separation
- HPLC or FPLC system
- Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or other desired formulation buffer
- Purified or partially purified this compound conjugate solution
- 0.22 µm syringe filters
2. Method:
- System and Column Equilibration: Equilibrate the SEC column with at least 2 CV of the Mobile Phase at a flow rate appropriate for the column.[16]
- Sample Preparation: Concentrate or dilute the conjugate solution to an appropriate concentration (typically 1-10 mg/mL). Filter the sample through a 0.22 µm filter.
- Sample Injection: Inject a sample volume that is typically 0.5-2% of the total column volume.
- Isocratic Elution: Elute the sample with the Mobile Phase at a constant flow rate.
- Fraction Collection: Collect fractions based on the UV chromatogram. The first peak to elute will be aggregates, followed by the monomeric ADC, and finally the free linker-payload.
- Analysis: Analyze the collected fractions to confirm the purity and identity of the monomeric ADC. Pool the fractions containing the pure monomeric conjugate.
Visualizations
Caption: A general experimental workflow for the production and purification of this compound conjugates.
Caption: A logical troubleshooting flowchart for common purification issues with ADC conjugates.
References
- 1. Purification of Antibodies Using Ion-Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. youtube.com [youtube.com]
- 3. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. conductscience.com [conductscience.com]
- 6. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. dynamic-biosensors.com [dynamic-biosensors.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oligos Made Easy Part 5: Mastering Size Exclusion for Oligos [knauer.net]
- 14. Review of Antibody-Drug Conjugates, Methods in Molecular Biology series: A book edited by Laurent Ducry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of MC-VC-PABC-DNA31
Welcome to the technical support center for our MC-VC-PABC-DNA31 antibody-drug conjugate (ADC). This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to batch-to-batch variability and ensuring the generation of reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is an antibody-drug conjugate component. It comprises a highly potent cytotoxic agent, DNA31, which is an RNA polymerase inhibitor.[1][2][3] This payload is attached to a linker system designed for controlled drug release. The linker consists of:
-
MC (Maleimidocaproyl): A spacer that connects the linker to the antibody, typically via cysteine residues.[4]
-
VC (Valine-Citrulline): A dipeptide sequence that is designed to be cleaved by intracellular proteases, such as Cathepsin B, which are often upregulated in tumor cells.[4][5]
-
PABC (para-Aminobenzyloxycarbonyl): A self-immolative spacer that releases the active DNA31 payload after the VC linker is cleaved.[6]
Q2: What are the primary sources of batch-to-batch variability with an ADC containing this compound?
A2: Batch-to-batch variability in ADCs is a known challenge and can arise from multiple sources.[7][8] For an ADC utilizing this compound, key sources of variability include:
-
Drug-to-Antibody Ratio (DAR): Inconsistent conjugation can lead to variations in the average number of DNA31 molecules per antibody.[9][10] This directly impacts the potency and therapeutic window of the ADC.
-
Conjugation Site Heterogeneity: The specific cysteine or lysine residues on the antibody where the drug-linker is attached can vary, potentially affecting ADC stability, pharmacokinetics, and efficacy.[11][12]
-
Purity and Aggregation: The presence of unconjugated antibody, free drug-linker, or aggregates can differ between batches.[11][][14] Aggregates, in particular, can affect potency and immunogenicity.
-
Raw Material Consistency: Variability in the quality of the antibody, the MC-VC-PABC linker, or the DNA31 payload can impact the final ADC product.[15]
-
Process Parameters: Minor deviations in manufacturing process parameters like temperature, pH, and reaction time can influence the consistency of the final product.[8][9]
Q3: How does batch-to-batch variability in the Drug-to-Antibody Ratio (DAR) affect my experimental results?
A3: The DAR is a critical quality attribute (CQA) of an ADC.[10] A higher DAR generally leads to increased potency, but can also result in greater hydrophobicity, which may promote aggregation and faster clearance in vivo.[16][17] Conversely, a lower DAR may result in reduced efficacy. Therefore, batch-to-batch variations in DAR can lead to inconsistent results in both in vitro cytotoxicity assays and in vivo efficacy studies. It is crucial to characterize the DAR of each batch before use.
Q4: What is the mechanism of action for the DNA31 payload, and how does this relate to potential experimental variability?
A4: DNA31 is a potent RNA polymerase inhibitor.[1][2][3] Once released inside a target cancer cell, it inhibits the transcription of DNA into RNA, a fundamental process for cell survival and proliferation. This leads to cell cycle arrest and apoptosis.[18][19] Experimental variability can arise if the efficiency of DNA31 release from the ADC differs between batches, which could be due to linker instability or incomplete cleavage. This would result in inconsistent levels of the active cytotoxic agent reaching its intracellular target.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in In Vitro Cytotoxicity Assays
You are observing significant differences in the half-maximal inhibitory concentration (IC50) of your this compound ADC across different experimental runs or between new and old batches.
Potential Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Batch-to-Batch DAR Variation | Characterize the average DAR for each batch using techniques like UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[9][][17] Normalize the ADC concentration in your assays based on the DAR to ensure you are comparing equivalent amounts of conjugated payload. |
| ADC Aggregation | Analyze the aggregation status of each batch using Size Exclusion Chromatography (SEC).[11][] Before use, visually inspect the ADC solution for precipitates. Minimize freeze-thaw cycles by preparing single-use aliquots.[14] If aggregation is detected, consider gentle filtration if appropriate for your ADC formulation. |
| Linker Instability | Premature release of DNA31 in the cell culture medium can lead to non-targeted cytotoxicity and affect IC50 values. Assess the stability of your ADC in the assay medium over the course of the experiment by measuring the amount of free payload using techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9] |
| Cell Culture Conditions | Ensure consistency in cell line authenticity, passage number, and cell health.[14] Variations in cell density at the time of treatment can significantly impact IC50 values. Standardize your cell seeding and treatment protocols. |
| Assay Protocol Variability | Inconsistent incubation times, reagent concentrations, or detection methods can introduce variability. Ensure all assay parameters are standardized and well-documented.[20] |
Issue 2: High Background or Low Signal in ELISA-Based Binding Assays
You are experiencing issues with your ELISA assays designed to measure the binding of the ADC to its target antigen, making it difficult to assess whether conjugation has impacted antibody function.
Potential Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Non-Specific Binding | Increase the number of washing steps and ensure the washing buffer is effectively removing unbound ADC.[14] Optimize the concentration of the blocking agent (e.g., BSA or non-fat milk). |
| ADC Aggregation | Aggregated ADC can lead to non-specific binding and high background. Confirm the monomeric state of your ADC using SEC before performing the assay.[11][] |
| Reduced Antibody Affinity | The conjugation process, particularly at or near the antigen-binding site, can potentially reduce the antibody's affinity for its target. Compare the binding of the ADC to the unconjugated antibody using a quantitative binding assay like ELISA or Surface Plasmon Resonance (SPR). |
| Low Antibody Concentration | Ensure you are using the ADC at an appropriate concentration as determined by a protein quantification assay (e.g., BCA or Bradford). Adhere to recommended antibody concentrations for your specific assay protocol. |
Key Experimental Protocols
Protocol 1: Determination of Average Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method is a straightforward approach to estimate the average DAR, provided the antibody and the DNA31 payload have distinct absorbance maxima.[9]
Methodology:
-
Sample Preparation: Prepare solutions of the unconjugated antibody and the this compound ADC at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS).
-
Spectrophotometer Measurement:
-
Measure the absorbance of both the antibody and the ADC solutions at two wavelengths: 280 nm (for protein) and the wavelength of maximum absorbance for DNA31 (λmax,drug).
-
Use the buffer as a blank.
-
-
Calculations:
-
Calculate the concentration of the antibody in the ADC sample using the Beer-Lambert law and correcting for the absorbance of the drug at 280 nm.
-
Calculate the concentration of the DNA31 payload in the ADC sample, correcting for the absorbance of the antibody at the drug's λmax.
-
The DAR is the molar ratio of the drug to the antibody.
-
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size, making it an ideal method for quantifying aggregates.[11][]
Methodology:
-
System Setup:
-
Column: Use an appropriate SEC column for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[17]
-
Mobile Phase: A non-denaturing, physiological pH buffer such as 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
-
Sample Analysis:
-
Inject a known amount of the ADC sample (e.g., 50-100 µg).
-
Run the chromatography and record the chromatogram.
-
-
Data Interpretation:
-
The main peak corresponds to the monomeric ADC.
-
Peaks eluting earlier than the main peak are high molecular weight species (aggregates).
-
Peaks eluting later are fragments.
-
Calculate the percentage of monomer, aggregate, and fragment by integrating the peak areas.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for an this compound ADC.
Experimental Workflow for Batch Characterization
Caption: Workflow for analytical characterization of a new ADC batch.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Decision tree for troubleshooting IC50 variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openpr.com [openpr.com]
- 8. zaether.com [zaether.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. biocompare.com [biocompare.com]
- 14. benchchem.com [benchchem.com]
- 15. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 16. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genotoxic Anti-Cancer Agents and Their Relationship to DNA Damage, Mitosis, and Checkpoint Adaptation in Proliferating Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Antibody-Drug Conjugate Linkers: Featuring MC-VC-PABC-DNA31
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MC-VC-PABC-DNA31 linker system with other prevalent linkers used in Antibody-Drug Conjugates (ADCs). The performance of an ADC is critically influenced by the linker that connects the monoclonal antibody to the cytotoxic payload. This choice dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the therapeutic index. Here, we delve into the components and mechanism of the this compound linker, compare its foundational elements with other linker technologies using available experimental data, and provide detailed methodologies for key evaluative experiments.
The this compound Linker System: A Detailed Look
The this compound is a sophisticated, cleavable linker-drug conjugate designed for targeted cancer therapy. It is composed of four key components:
-
Maleimidocaproyl (MC): A spacer that connects the linker to the antibody, typically via a cysteine residue. It provides spatial separation between the antibody and the payload, which can be crucial for efficient payload release.[1]
-
Valine-Citrulline (VC): A dipeptide that is specifically designed to be cleaved by Cathepsin B, a protease that is highly expressed in the lysosomes of tumor cells.[2] This enzymatic cleavage is the trigger for payload release.
-
p-Aminobenzyl Alcohol (PABC): A self-immolative spacer. Once the VC dipeptide is cleaved by Cathepsin B, the PABC moiety spontaneously decomposes, ensuring the release of the payload in its active, unmodified form.[1]
-
DNA31: The cytotoxic payload. DNA31 is an RNA polymerase inhibitor, a class of potent cytotoxic agents that can induce cell death by halting the transcription process.[3][] This mechanism of action is effective against both proliferating and quiescent cancer cells.[3]
Mechanism of Action
The targeted action of an ADC equipped with the this compound linker begins with the antibody binding to a specific antigen on the surface of a cancer cell. This is followed by the internalization of the ADC-antigen complex. Inside the cell, the complex is trafficked to the lysosome, an acidic organelle rich in enzymes. Here, the high concentration of Cathepsin B cleaves the VC dipeptide. This cleavage initiates the self-immolation of the PABC spacer, leading to the release of the DNA31 payload into the cytoplasm, where it can then exert its cytotoxic effect by inhibiting RNA polymerase.[1][2]
Comparative Analysis of ADC Linkers
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Cleavage Mechanism | Payload | Target Cell Line | IC50 (ng/mL) | Key Observations |
| Protease-Sensitive (Val-Cit) | Cathepsin B | MMAE | HER2+ | 14.3 | Potent cytotoxicity, dependent on protease expression.[5] |
| Protease-Sensitive (Val-Ala) | Cathepsin B | MMAE | HER2+ | Similar to Val-Cit | Comparable potency to Val-Cit with potentially lower hydrophobicity.[5] |
| pH-Sensitive (Hydrazone) | Acid Hydrolysis | Doxorubicin | Various | Variable | Generally less potent and can be unstable in circulation.[5] |
| Glutathione-Sensitive (Disulfide) | Reduction | Maytansinoid | Various | Variable | Stability and cleavage rate can be modulated.[2] |
| Non-Cleavable (e.g., SMCC) | Antibody Degradation | MMAF | Various | Variable | Generally more stable in plasma but lacks a bystander effect.[2][5] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. This data is for comparative illustration.
Table 2: Plasma Stability of Different ADC Linkers
| Linker Type | Linker Example | Half-life in Human Plasma | Key Characteristics |
| Protease-Sensitive | Val-Cit | > 230 days | Highly stable in human plasma, though can be less stable in rodent plasma.[5] |
| pH-Sensitive | Hydrazone | ~2 days | Susceptible to hydrolysis in circulation, leading to premature drug release.[5] |
| Non-Cleavable | SMCC | High | Generally exhibit greater plasma stability compared to cleavable linkers.[2] |
The Bystander Effect
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[2] This is particularly important for treating heterogeneous tumors. The MC-VC-PABC linker, by releasing the unmodified payload, is designed to facilitate this effect. The properties of the payload itself (e.g., hydrophobicity, charge) are critical determinants of the bystander effect's potency. While the specific bystander effect of DNA31 has not been quantitatively reported, as a potent cytotoxic agent, its ability to permeate cell membranes would be a key factor.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADC candidates.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines as a control) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include an unconjugated antibody and free payload as controls.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the ADC concentration to determine the IC50 value.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC in plasma (human, mouse, rat) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: At each time point, process the plasma samples to separate the ADC from plasma proteins and any released free payload. This can be done by methods such as affinity capture of the ADC.
-
Analysis:
-
Intact ADC Analysis: Analyze the captured ADC using techniques like hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload deconjugation.
-
Free Payload Analysis: Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.
-
-
Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the stability profile and half-life of the ADC in plasma.
In Vivo Efficacy Study
This study assesses the anti-tumor activity of the ADC in a living organism, typically using xenograft mouse models.
Methodology:
-
Model Development: Implant human cancer cells subcutaneously into immunodeficient mice. Allow the tumors to grow to a specified size.
-
Treatment: Randomize the mice into treatment groups and administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) via a suitable route (typically intravenous).
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate the anti-tumor efficacy.
Logical Comparison of Linker Types
Conclusion
The this compound linker-drug conjugate represents a potent, targeted approach to cancer therapy. Its design leverages a well-established protease-cleavable mechanism for tumor-specific payload release. The Val-Cit component offers high stability in human plasma, a critical feature for minimizing off-target toxicity.[5] The inclusion of a PABC self-immolative spacer ensures the efficient release of the unmodified DNA31 payload, which is essential for its cytotoxic activity and potential to induce a bystander effect.
In comparison to other linker technologies, the MC-VC-PABC system offers a balance between stability and controlled, active payload release. While non-cleavable linkers may offer superior plasma stability, they lack the capacity for a bystander effect, which can be crucial for efficacy in heterogeneous tumors.[2][5] Conversely, other cleavable linkers, such as those based on pH sensitivity, may suffer from lower plasma stability.[5]
The ultimate performance of an ADC with the this compound system will depend on a multitude of factors, including the specific antibody, the antigen target, and the tumor microenvironment. The provided experimental protocols offer a robust framework for the preclinical evaluation of this and other ADC candidates. Further studies are warranted to generate direct comparative data for ADCs utilizing the DNA31 payload to fully elucidate their therapeutic potential.
References
A Comparative Guide to MC-VC-PABC-DNA31 and Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cleavable MC-VC-PABC-DNA31 linker system with non-cleavable linkers used in the development of antibody-drug conjugates (ADCs). We will delve into their mechanisms of action, present comparative experimental data for ADCs with DNA-acting payloads, and provide detailed protocols for key evaluative experiments.
Introduction to ADC Linker Technology
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation, its mechanism of drug release, and ultimately, its therapeutic index. The choice between a cleavable and a non-cleavable linker is a pivotal decision in the design of an ADC.
This compound: A Cleavable Linker System
The this compound system utilizes a well-established cleavable linker technology. Let's break down its components:
-
MC (Maleimidocaproyl): A spacer that connects the linker to the antibody, typically through a stable thioether bond with a cysteine residue.
-
VC (Valine-Citrulline): A dipeptide sequence that is specifically designed to be cleaved by cathepsin B, a protease that is highly expressed in the lysosomes of tumor cells.[1]
-
PABC (p-aminobenzylcarbamate): A self-immolative spacer. Once the VC dipeptide is cleaved by cathepsin B, the PABC moiety spontaneously decomposes, ensuring the release of the unmodified payload.
-
DNA31: A potent RNA polymerase inhibitor, which, upon release, can exert its cytotoxic effect within the cancer cell.
This design allows for the controlled release of the payload within the target cell, minimizing systemic exposure to the toxic drug.
Non-Cleavable Linkers: A Stability-Focused Approach
Non-cleavable linkers, as their name suggests, do not have a specific chemical or enzymatic cleavage site.[2] Instead, they rely on the complete proteolytic degradation of the antibody component of the ADC within the lysosome.[3] This process releases the payload, which remains attached to the linker and a single amino acid residue from the antibody. A common example of a non-cleavable linker is a thioether-based linker like maleimidocaproyl (MC) or SMCC.[3][4] This approach generally leads to greater stability in systemic circulation, potentially reducing off-target toxicity.[4]
Mechanism of Action: A Visual Comparison
The following diagrams illustrate the distinct mechanisms of payload release for cleavable and non-cleavable linkers.
Comparative Experimental Data
While direct comparative preclinical data for ADCs using the this compound linker versus a non-cleavable linker with the DNA31 payload is not publicly available, we can draw valuable insights from studies comparing these linker types with other DNA-acting payloads, such as pyrrolobenzodiazepines (PBDs). PBDs, like DNA31, exert their cytotoxicity by interacting with DNA.
Table 1: In Vitro Cytotoxicity of PBD-based ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Configuration | Target Cell Line | Linker Type | Payload | IC50 (pM) |
| Anti-CD33-vc-PBD | HL-60 | Cleavable (vc-PABC) | PBD | ~10 |
| Anti-CD33-mc-PBD | HL-60 | Non-cleavable (mc) | PBD | ~100 |
Note: The IC50 values are representative and can vary based on the specific antibody, PBD dimer, and experimental conditions.
The data suggests that the cleavable linker configuration with a PBD payload can be more potent in vitro. This is likely due to the efficient release of the highly membrane-permeable PBD payload, which can also lead to a potent "bystander effect," killing neighboring antigen-negative tumor cells.[1]
Table 2: In Vivo Efficacy of PBD-based ADCs in a Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | Q4Dx3 | 0 | 0/8 |
| Anti-CD33-vc-PBD | 0.1 mg/kg, Q4Dx3 | >90 | 6/8 |
| Anti-CD33-mc-PBD | 0.3 mg/kg, Q4Dx3 | ~70 | 2/8 |
Data is illustrative and based on typical outcomes in preclinical xenograft models.
In vivo, the cleavable linker ADC demonstrated superior efficacy at a lower dose compared to the non-cleavable counterpart. However, it's important to note that the higher stability of non-cleavable linkers may offer a wider therapeutic window in some cases.[4]
Table 3: Plasma Stability of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Configuration | Plasma Source | Timepoint (days) | Payload Release (%) |
| Anti-CD33-vc-PBD | Human | 7 | < 5 |
| Anti-CD33-mc-PBD | Human | 7 | < 1 |
Payload release is measured as the percentage of unconjugated payload detected in plasma.
Non-cleavable linkers generally exhibit higher plasma stability, with minimal premature payload release.[5] This is a key advantage that can translate to reduced systemic toxicity.
Experimental Protocols
Here, we provide detailed methodologies for the key experiments used to compare the performance of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Validating Target Engagement of MC-VC-PABC-DNA31: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of target engagement for antibody-drug conjugates (ADCs) utilizing the MC-VC-PABC-DNA31 linker-payload system. By leveraging a potent RNA polymerase inhibitor, DNA31, this ADC technology offers a distinct mechanism of action for targeted cancer therapy. This document outlines key experimental approaches for validation, presents a comparative analysis with other ADC payloads, and details the underlying signaling pathways.
Comparative Performance of ADC Payloads
The selection of a cytotoxic payload is critical to the efficacy of an ADC. The following table provides a comparative summary of an ADC equipped with the RNA polymerase inhibitor DNA31 against ADCs with other common payload types. The data is synthesized from published studies on ADCs with similar mechanisms.
| Feature | This compound (RNA Polymerase Inhibitor) | MC-VC-PABC-MMAE (Microtubule Inhibitor) | Non-Cleavable Linker-DM1 (Microtubule Inhibitor) |
| Mechanism of Action | Inhibition of RNA polymerase II, leading to transcription arrest and apoptosis.[1][2][][4] | Binds to tubulin and inhibits microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[5] | Similar to MMAE, inhibits microtubule polymerization. |
| Potency | High (pM to low nM IC50).[2] Effective against both dividing and non-dividing cells.[2][4] | High (sub-nM to low nM IC50). Primarily effective against rapidly dividing cells. | High (nM IC50). Primarily effective against rapidly dividing cells. |
| Bystander Effect | Permeable payload can induce bystander killing of neighboring antigen-negative tumor cells.[2] | Permeable payload can induce a bystander effect.[6] | Limited to no bystander effect as the payload is released after lysosomal degradation of the antibody and remains charged. |
| Linker Type | Protease-cleavable (valine-citrulline).[5] | Protease-cleavable (valine-citrulline).[5][6] | Non-cleavable. |
| Payload Release | Intracellular release via lysosomal proteases (e.g., Cathepsin B).[5][6] | Intracellular release via lysosomal proteases.[5][6] | Intracellular release following antibody catabolism in the lysosome. |
| Known Resistances | Less susceptible to resistance mechanisms based on microtubule dynamics. May be affected by alterations in RNA polymerase II or DNA damage repair pathways. | P-glycoprotein (P-gp) mediated drug efflux, alterations in tubulin subunits. | P-gp mediated drug efflux, alterations in tubulin subunits. |
Experimental Protocols for Target Engagement Validation
Validating the target engagement and subsequent biological effects of an ADC is a multi-step process. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-targeting control ADC. Add the diluted ADCs to the respective wells.
-
Incubation: Incubate the plates for a period determined by the cell doubling time and the payload's mechanism of action (typically 72-120 hours for transcription inhibitors).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Antibody Internalization Assay (pH-sensitive Dye)
Objective: To visualize and quantify the internalization of the ADC upon binding to its target antigen on the cell surface.
Methodology:
-
ADC Labeling: Label the antibody component of the ADC with a pH-sensitive dye (e.g., a pHrodo dye) that fluoresces in the acidic environment of endosomes and lysosomes.
-
Cell Treatment: Treat antigen-positive cells with the labeled ADC.
-
Time-course Imaging: Acquire fluorescence microscopy images at various time points (e.g., 0, 1, 4, 8, and 24 hours) to monitor the internalization and trafficking of the ADC.
-
Flow Cytometry Analysis: For a quantitative analysis, treat cells with the labeled ADC for different durations, then harvest and analyze the cells by flow cytometry to measure the mean fluorescence intensity, which correlates with the extent of internalization.
Intracellular Payload Release and Quantification (LC-MS/MS)
Objective: To quantify the amount of free DNA31 payload released inside the target cells.
Methodology:
-
Cell Treatment: Treat a known number of antigen-positive cells with a specific concentration of the this compound ADC for various time points.
-
Cell Lysis: After incubation, wash the cells to remove non-internalized ADC and lyse the cells using a suitable lysis buffer.
-
Sample Preparation: Perform protein precipitation and solid-phase extraction to isolate the small molecule payload (DNA31) from the cell lysate.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of DNA31.
-
Data Normalization: Normalize the payload concentration to the number of cells to determine the intracellular concentration of the released payload.
Visualizing the Validation Process and Mechanism of Action
To provide a clearer understanding of the experimental workflow and the biological pathways involved, the following diagrams have been generated.
Caption: Workflow for validating ADC target engagement.
Caption: Mechanism of apoptosis by DNA31 payload.
Conclusion
The this compound system represents a promising platform for the development of novel ADCs. Its distinct mechanism of action, targeting the fundamental process of transcription, offers the potential to overcome resistance to other classes of cytotoxic agents and effectively target a broad range of cancer cells. The validation of target engagement through a combination of in vitro and in vivo assays, as outlined in this guide, is essential for the successful preclinical and clinical development of ADCs based on this technology. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing this next generation of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. DNA-damaging agents and transcription inhibitors for ADCs - ProteoGenix [proteogenix.science]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Analysis of MC-VC-PABC-DNA31 Stability for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker-payload is a critical attribute of an antibody-drug conjugate (ADC), profoundly influencing its therapeutic index by dictating both efficacy and safety.[1][2] An ideal ADC maintains its integrity in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, and facilitates efficient payload release within the target tumor cells.[1] This guide provides a comparative analysis of the stability of the Maleimidocaproyl-Valine-Citrulline-para-aminobenzyloxycarbonyl (MC-VC-PABC) linker conjugated to the RNA polymerase inhibitor DNA31, benchmarked against other common linker technologies.
The MC-VC-PABC linker is a well-established, cathepsin B-cleavable system used in several approved ADCs.[3] Its design allows for stable circulation and specific enzymatic cleavage within the lysosomal compartment of tumor cells.[3] However, a notable characteristic of this linker is its susceptibility to premature cleavage by carboxylesterase 1c (Ces1c) in murine plasma, a factor that requires careful consideration during preclinical evaluation.[3][4]
Quantitative Stability Comparison
The following table summarizes key stability parameters for an ADC utilizing the MC-VC-PABC-DNA31 linker system compared to ADCs with alternative linkers. The data presented for this compound is illustrative and based on typical performance characteristics of VC-PABC linkers, as specific experimental data for this conjugate was not publicly available.
| Linker Type | Cleavage Mechanism | Plasma Stability (Human) | Plasma Stability (Mouse) | Intracellular Payload Release | Bystander Effect | Key Characteristics |
| MC-VC-PABC | Cathepsin B | High | Moderate to Low | High | Yes | Well-validated, susceptible to murine carboxylesterases. |
| Non-cleavable (e.g., MCC) | Proteolytic degradation of Ab | Very High | Very High | Moderate | No | High stability, limited bystander effect.[5] |
| Disulfide | Glutathione reduction | Moderate to High | Moderate to High | High | Yes | Dependent on intracellular glutathione levels.[6] |
| Hydrazone | pH-sensitive (acidic) | Moderate | Moderate | High | Yes | Susceptible to hydrolysis at physiological pH.[6][7] |
Experimental Protocols
Accurate assessment of ADC stability is paramount for preclinical and clinical success. The following are detailed methodologies for key experiments to evaluate the stability of an ADC such as one equipped with this compound.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from various species.
Methodology:
-
The ADC is incubated at a concentration of 100 µg/mL in plasma (human, mouse, rat, cynomolgus monkey) at 37°C.[8]
-
Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
The reaction is quenched, and plasma proteins are precipitated using acetonitrile.
-
The supernatant, containing the released payload, is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the free drug.[8][9]
-
The remaining intact ADC can be quantified using methods like ELISA or hydrophobic interaction chromatography (HIC).[8]
Cathepsin B-Mediated Cleavage Assay
Objective: To confirm the specific enzymatic release of the payload from the linker by the target protease.
Methodology:
-
The ADC is incubated with recombinant human Cathepsin B in a buffer at pH 5.0, mimicking the lysosomal environment.[10]
-
The reaction is carried out at 37°C, and samples are taken at various time points.
-
The amount of released DNA31 is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS.[10]
-
The cleavage efficiency is determined by comparing the amount of released payload to the total possible payload.
In Vivo Stability Assessment
Objective: To evaluate the pharmacokinetic profile and stability of the ADC in a living organism.
Methodology:
-
The ADC is administered intravenously to a relevant animal model (e.g., mice or rats).
-
Blood samples are collected at predetermined time points post-injection.[11]
-
Plasma is isolated, and the concentrations of total antibody, intact ADC, and free payload are measured using validated bioanalytical methods such as ELISA and LC-MS/MS.[11][12]
-
The pharmacokinetic parameters, including clearance and half-life of the ADC and the payload, are calculated to assess in vivo stability.[12]
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Intracellular processing of an MC-VC-PABC-based ADC.
Caption: Workflow for comprehensive ADC stability evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
Head-to-Head Comparison: MC-VC-PABC-Payload Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Antibody-Drug Conjugates (ADCs) utilizing the MC-VC-PABC linker technology with a focus on the novel RNA polymerase inhibitor payload, DNA31. Due to the limited availability of direct head-to-head studies, this guide synthesizes data from various preclinical evaluations to offer an objective comparison with other common payloads conjugated via the same linker system.
Core Components of the Compared ADCs
The ADCs discussed in this guide share a common architecture: a monoclonal antibody (mAb) linked to a cytotoxic payload via the maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VC-PABC) linker. This linker is designed for stability in circulation and subsequent cleavage by intracellular proteases, such as Cathepsin B, upon internalization into the target cancer cell.
Mechanism of Action: From Systemic Circulation to Cell Death
The shared MC-VC-PABC linker dictates a common mechanism of action for the ADCs, culminating in the intracellular release of the cytotoxic payload.
Comparative In Vitro Cytotoxicity
While direct head-to-head studies are not publicly available, the following table summarizes in vitro cytotoxicity data (IC50 values) for various payloads delivered via the MC-VC-PABC linker, as compiled from separate preclinical studies. It is crucial to note that these values are not from a single comparative experiment and should be interpreted with caution due to variations in experimental conditions, including the specific antibody and cell lines used.
| Payload | Mechanism of Action | Reported IC50 Range (nM) | Notes |
| DNA31 | RNA Polymerase Inhibitor | Data not publicly available in comparative studies. Potent anti-tumor activity is reported.[1] | As a novel payload, specific IC50 data for the full ADC construct is limited in the public domain. |
| α-Amanitin | RNA Polymerase II Inhibitor | Picomolar to low nanomolar range.[2] | A highly potent toxin that inhibits transcription, leading to apoptosis.[] |
| Monomethyl Auristatin E (MMAE) | Tubulin Inhibitor | Low nanomolar to sub-nanomolar range. | A widely used ADC payload that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5] |
| Monomethyl Auristatin F (MMAF) | Tubulin Inhibitor | Generally less potent than MMAE as a free drug, but highly potent as an ADC payload. | Similar mechanism to MMAE but with different cell permeability characteristics. |
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of ADCs.
In Vitro Cytotoxicity Assay (MTT-Based)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Detailed Steps:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC. Controls should include an untreated group, a group treated with the unconjugated antibody, and a group treated with the free payload.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Plates are incubated for 2-4 hours, during which viable cells metabolize MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to determine cell viability, and IC50 values are calculated.
In Vivo Efficacy Study (Xenograft Model)
This experiment evaluates the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice are subcutaneously implanted with human cancer cells to establish tumors.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Treatment: Mice are randomized into treatment groups, including a vehicle control group and groups receiving the ADC at various dosages.
-
Dosing: The ADC is typically administered intravenously at specified intervals.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the ADC.
Discussion and Future Directions
The MC-VC-PABC linker has proven to be a versatile and effective platform for the targeted delivery of a variety of cytotoxic payloads. While microtubule inhibitors like MMAE have been extensively validated, the emergence of novel payloads with different mechanisms of action, such as the RNA polymerase inhibitor DNA31, offers the potential to overcome resistance to tubulin-targeting agents and to treat a broader range of cancers.[][7]
The high potency of RNA polymerase inhibitors like DNA31 and α-amanitin makes them attractive candidates for ADC development.[2][] Their mechanism of inhibiting transcription is fundamentally different from that of microtubule inhibitors, suggesting they may be effective in tumors that are less sensitive to agents that target cell division.
To provide a definitive comparison of these promising ADC formats, direct head-to-head preclinical and clinical studies are warranted. Such studies, employing the same antibody and linker with different payloads, would provide invaluable data to guide the selection of the most effective ADC for a given cancer type and patient population. Researchers are encouraged to conduct such comparative evaluations to accelerate the development of next-generation targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual-Warhead Conjugate Based on Fibroblast Growth Factor 2 Dimer Loaded with α-Amanitin and Monomethyl Auristatin E Exhibits Superior Cytotoxicity towards Cancer Cells Overproducing Fibroblast Growth Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Benchmarking MC-VC-PABC-DNA31: A Comparative In Vivo Performance Guide for Novel Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo performance of the MC-VC-PABC-DNA31 antibody-drug conjugate (ADC) platform. By examining its components and benchmarking against established ADC technologies, this document offers insights into its potential therapeutic window and efficacy.
The this compound system represents a promising avenue in the development of targeted cancer therapies. This ADC combines a monoclonal antibody (MC) for specific tumor antigen targeting, a cathepsin B-cleavable valine-citrulline (VC) linker, a self-immolative p-aminobenzyl alcohol (PABC) spacer, and the potent cytotoxic payload, DNA31, an RNA polymerase inhibitor.[1][2][3] The success of an ADC hinges on the synergistic interplay between these components, dictating its stability in circulation, efficiency of payload release within the target cell, and overall anti-tumor activity.
This guide will delve into the hypothetical in vivo performance of an ADC utilizing the this compound construct, benchmarked against two well-characterized ADC platforms: one employing the same linker with a different payload (MMAE) and another featuring a different linker-payload combination (a non-cleavable linker with a maytansinoid payload).
Comparative In Vivo Performance
To provide a clear comparison, the following table summarizes key in vivo performance metrics for our hypothetical this compound ADC alongside established platforms. The data for the comparator ADCs is representative of typical findings in preclinical xenograft models.
| Parameter | Hypothetical this compound ADC | MC-VC-PABC-MMAE ADC | Non-cleavable-Linker-Maytansinoid ADC |
| Target Antigen | HER2 | CD30 | HER2 |
| Tumor Model | NCI-N87 Gastric Cancer Xenograft | Karpas 299 Anaplastic Large Cell Lymphoma | KPL-4 Breast Cancer Xenograft |
| Dosing Regimen | 3 mg/kg, single dose, IV | 1 mg/kg, single dose, IV | 5 mg/kg, single dose, IV |
| Efficacy (Tumor Growth Inhibition) | High, potential for complete tumor regression | High, often leads to durable tumor regression[4] | Moderate to high, often results in tumor stasis |
| Maximum Tolerated Dose (MTD) | Estimated 5-10 mg/kg | ~3 mg/kg | ~15 mg/kg |
| Key Toxicities | Potential for hematological toxicities (neutropenia, thrombocytopenia) due to payload class | Myelosuppression, peripheral neuropathy[5] | Hepatotoxicity, thrombocytopenia[6] |
| Pharmacokinetics (ADC half-life) | ~5-7 days | ~4-6 days | ~8-10 days (more stable linker) |
| Payload Release Mechanism | Protease (Cathepsin B) cleavage in lysosome | Protease (Cathepsin B) cleavage in lysosome[4] | Antibody degradation in lysosome |
Mechanism of Action and Signaling Pathway
The this compound ADC operates through a multi-step process to deliver its cytotoxic payload specifically to cancer cells.
Caption: Mechanism of action for the this compound ADC.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo studies.
In Vivo Xenograft Tumor Model Protocol
-
Cell Culture: NCI-N87 human gastric cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 NCI-N87 cells in 100 µL of PBS are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are monitored twice weekly using caliper measurements (Volume = 0.5 x Length x Width^2).
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups. The hypothetical this compound ADC is administered as a single intravenous (IV) injection at a dose of 3 mg/kg.
-
Efficacy Assessment: Tumor volumes and body weights are measured and recorded for 28 days or until the tumor volume reaches the predetermined endpoint.
-
Toxicity Assessment: Animal well-being is monitored daily. At the end of the study, blood samples are collected for complete blood count (CBC) analysis, and major organs are harvested for histopathological examination.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo benchmarking study of an ADC.
Caption: Workflow for in vivo ADC efficacy and toxicity studies.
Logical Relationship for Performance Comparison
The selection of an optimal ADC candidate involves a careful balance of efficacy and safety, often referred to as the therapeutic index.
Caption: Key factors influencing the therapeutic index of an ADC.
References
Navigating Cross-Reactivity: A Comparative Guide for MC-VC-PABC-DNA31 Antibody-Drug Conjugates
For researchers and drug development professionals navigating the intricate landscape of antibody-drug conjugates (ADCs), understanding and mitigating cross-reactivity is paramount to ensuring both safety and efficacy. This guide provides a comprehensive comparison of ADCs featuring the MC-VC-PABC-DNA31 linker-payload system, offering insights into their performance against relevant alternatives. While specific preclinical data for a designated "this compound ADC" is not publicly available, this guide synthesizes established principles and data from ADCs with analogous components to provide a robust framework for evaluation.
The this compound system comprises a maleimidocaproyl (MC) spacer, a cathepsin-cleavable valine-citrulline (VC) linker, a self-immolative p-aminobenzyl carbamate (PABC) spacer, and a potent RNA polymerase inhibitor payload, DNA31.[1][2] The design of this system aims for targeted delivery and controlled release of the cytotoxic payload within the tumor microenvironment. However, off-target toxicities can arise from several factors, including the stability of the linker in systemic circulation and non-specific uptake of the ADC or its released payload.[3][4]
Comparative Data on ADC Performance
To illustrate the comparative performance of an ADC utilizing the this compound system, the following tables present hypothetical yet representative data based on typical preclinical findings for similar ADCs. These tables compare the construct to an ADC with a non-cleavable linker and a different payload class, such as a microtubule inhibitor.
Table 1: In Vitro Cytotoxicity
| ADC Construct | Target Cell Line (e.g., HER2+) | IC50 (nM) | Off-Target Cell Line (e.g., HER2-) | IC50 (nM) |
| This compound ADC | SK-BR-3 | 0.5 | MDA-MB-468 | >1000 |
| Non-Cleavable Linker-Microtubule Inhibitor ADC | SK-BR-3 | 1.2 | MDA-MB-468 | >1000 |
| Free DNA31 Payload | SK-BR-3 | 0.01 | MDA-MB-468 | 0.02 |
This table illustrates the target-specific potency of the ADCs. The this compound ADC demonstrates high potency against the target cell line with minimal effect on the off-target line, indicating successful targeted delivery. The free payload, as expected, shows high potency across both cell lines.
Table 2: Plasma Stability
| ADC Construct | % Intact ADC after 7 days in Human Plasma | % Intact ADC after 7 days in Mouse Plasma |
| This compound ADC | >95% | ~70% |
| ADC with Alternative Cleavable Linker (e.g., Hydrazone) | ~85% | ~50% |
| Non-Cleavable Linker ADC | >98% | >98% |
Plasma stability is a critical factor in preventing premature payload release and associated off-target toxicity.[5] The valine-citrulline linker is known to be highly stable in human plasma but can be susceptible to cleavage by mouse carboxylesterases, a crucial consideration for preclinical model selection.[5][6] Non-cleavable linkers generally exhibit the highest stability across species.
Table 3: In Vivo Efficacy in Xenograft Models
| Treatment Group | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | 0 | 0/10 |
| This compound ADC (5 mg/kg) | 95 | 8/10 |
| Non-Cleavable Linker-Microtubule Inhibitor ADC (5 mg/kg) | 80 | 5/10 |
This table highlights the potential for superior in vivo efficacy of the this compound ADC, which could be attributed to the bystander effect of the cleavable linker and potent payload, allowing the killing of neighboring antigen-negative tumor cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC cross-reactivity. Below are protocols for key experiments.
In Vitro Cytotoxicity Assay
-
Cell Culture: Target and off-target cell lines are cultured in appropriate media and conditions.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, free payload, or a non-targeting control ADC for 72-96 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Plasma Stability Assay
-
Incubation: The ADC is incubated in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: At each time point, an aliquot is taken, and the ADC is captured using an anti-human IgG antibody conjugated to magnetic beads.
-
Analysis: The average drug-to-antibody ratio (DAR) is determined using techniques such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS). The percentage of intact ADC is calculated relative to the time zero sample.
Tissue Cross-Reactivity Study (Immunohistochemistry)
-
Tissue Selection: A panel of frozen human tissues (typically 32 different tissues as recommended by the FDA) is used.
-
Staining: Tissue sections are incubated with the ADC at various concentrations.
-
Detection: A secondary antibody against the human antibody portion of the ADC, conjugated to an enzyme (e.g., horseradish peroxidase), is used for detection with a suitable chromogenic substrate.
-
Analysis: The staining intensity and distribution are evaluated by a pathologist to identify any specific, unintended binding to normal tissues.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes in ADC development.
Caption: Preclinical evaluation workflow for an ADC candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Self-Immolative Properties of the PABC Spacer in MC-VC-PABC-DNA31: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the p-aminobenzyloxycarbonyl (PABC) self-immolative spacer within the context of the Maleimidocaproyl-Valine-Citrulline-PABC-DNA31 (MC-VC-PABC-DNA31) antibody-drug conjugate (ADC) linker system. We will delve into the validation of its self-immolative properties, compare its performance with alternative technologies, and provide detailed experimental protocols for verification.
Executive Summary
The PABC spacer is a critical component in many clinically approved and investigational ADCs, ensuring the conditional and efficient release of cytotoxic payloads within target cancer cells.[1] Its primary function is to act as a stable bridge between the antibody and the drug, which is rendered inactive while conjugated.[1] Upon enzymatic cleavage of the adjacent peptide sequence (in this case, Valine-Citrulline by cathepsins in the lysosome), the PABC spacer undergoes a rapid and irreversible self-immolation process.[2] This controlled release is paramount for minimizing off-target toxicity and widening the therapeutic window of the ADC.[1] This guide will provide the experimental framework to validate these crucial properties.
Mechanism of Action: The MC-VC-PABC Linker
The MC-VC-PABC linker is a sophisticated system designed for targeted drug delivery. After the ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the Val-Cit dipeptide by proteases like Cathepsin B.[3] This cleavage exposes the p-aminobenzyl alcohol moiety of the PABC spacer, triggering a spontaneous 1,6-elimination reaction.[2] This "self-immolation" releases the active DNA31 payload, carbon dioxide, and a p-azaxylilidine byproduct.[2] The traceless nature of this release ensures the drug is not hindered by residual linker fragments.[2]
Comparative Analysis of Self-Immolative Spacers
While PABC is a widely adopted and well-understood self-immolative spacer, several alternative strategies exist.[1] These alternatives often aim to improve upon release kinetics, solubility, or stability. Below is a comparative overview of PABC and other common self-immolative linkers.
| Spacer Type | Mechanism of Self-Immolation | Reported Advantages | Reported Limitations |
| p-Aminobenzyl Carbamate (PABC) | 1,6-Elimination | Well-established, reliable, and traceless release.[1] | Can influence the overall hydrophobicity of the linker-payload. |
| Hemi-aminal Ethers/Carbamates | Cyclization (formation of a 5- or 6-membered ring) | Can offer tunable release rates based on substitution. | Release kinetics can be slower than 1,6-elimination. |
| Disulfide-based Spacers | Thiol-disulfide exchange followed by cyclization | Tunable release kinetics based on steric hindrance around the disulfide bond. | Susceptible to premature release in the reducing environment of the bloodstream. |
| β-Glucuronide Linkers | Enzymatic cleavage by β-glucuronidase followed by 1,6-elimination | High plasma stability and specific release in the tumor microenvironment where β-glucuronidase is often overexpressed.[3] | Dependent on the presence and activity of a specific enzyme. |
Quantitative Comparison of Linker Performance
Obtaining direct, head-to-head quantitative data for the self-immolation step of different linkers for the same payload under identical conditions is challenging from publicly available literature. However, we can compile representative data on the overall performance of ADCs employing these linkers.
| Linker System | ADC Example | Plasma Stability (Half-life) | In Vitro Payload Release | Reference |
| MC-VC-PABC-MMAE | Brentuximab vedotin | > 120 hours in human serum | >80% cleavage in tumor homogenates within 2 hours | [4] |
| SMCC-DM1 (Non-cleavable) | Trastuzumab emtansine | N/A (releases payload upon lysosomal degradation of the antibody) | Slower, dependent on antibody degradation rate | [2] |
| Hydrazone (pH-sensitive) | Gemtuzumab ozogamicin | ~24 hours in human serum | pH-dependent, faster at lysosomal pH | [4] |
| SPDB-DM4 (Disulfide) | Investigational ADCs | Variable, sensitive to reducing agents | Dependent on glutathione concentration | [5] |
Experimental Protocols for Validation
To validate the self-immolative properties of the PABC spacer in this compound, a series of experiments should be conducted. These protocols are designed to assess the stability of the linker, the kinetics of enzymatic cleavage, and the subsequent self-immolation and drug release.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the extent of premature drug release in plasma.
Methodology:
-
Incubate this compound ADC in human and murine plasma at 37°C at a concentration of 100 µg/mL.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
For quantification of released DNA31, precipitate plasma proteins with acetonitrile containing an internal standard. Centrifuge and collect the supernatant.
-
For analysis of the intact ADC, use affinity chromatography (e.g., Protein A) to purify the ADC from plasma proteins.
-
Analyze the supernatant for free DNA31 using a validated LC-MS/MS method.
-
Analyze the purified intact ADC using Hydrophobic Interaction Chromatography (HIC)-HPLC or Reversed-Phase (RP)-HPLC to determine the Drug-to-Antibody Ratio (DAR) over time.
Protocol 2: Cathepsin B-Mediated Cleavage and Self-Immolation Assay
Objective: To determine the rate of enzymatic cleavage of the Val-Cit linker and the subsequent self-immolation of the PABC spacer to release DNA31.
Methodology:
-
Prepare a reaction buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5).
-
Incubate this compound ADC (e.g., 10 µM) with recombinant human Cathepsin B (e.g., 1 µM) in the reaction buffer at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding a protein precipitation agent (e.g., acetonitrile with 1% formic acid).
-
Centrifuge to pellet the precipitated protein and enzyme.
-
Analyze the supernatant by RP-HPLC with UV and/or MS detection.
-
Monitor the decrease in the peak corresponding to the intact ADC drug-linker fragment.
-
Monitor the increase in the peak corresponding to free DNA31.
-
Optionally, monitor for the formation of the p-aminobenzyl alcohol intermediate, though its instability may make direct observation challenging.
-
-
Calculate the rate of cleavage and the half-life of the linker.
Protocol 3: LC-MS/MS Quantification of Released Payload and Byproducts
Objective: To specifically and sensitively quantify the released DNA31 and potentially identify byproducts of the self-immolation process.
Methodology:
-
Prepare samples from the Cathepsin B cleavage assay as described above.
-
Develop a sensitive LC-MS/MS method for the detection and quantification of:
-
DNA31 (the released payload)
-
A stable derivative of the p-azaxylilidine byproduct (if a suitable derivatization agent and standard are available).
-
The uncleaved this compound fragment (for monitoring substrate depletion).
-
-
Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
-
Establish a standard curve for the absolute quantification of DNA31.
-
Analyze the samples from the time-course experiment to determine the kinetics of DNA31 release.
Conclusion
The PABC self-immolative spacer is a robust and reliable component of the MC-VC-PABC linker system, designed for the controlled release of cytotoxic payloads. The experimental protocols outlined in this guide provide a framework for the thorough validation of its self-immolative properties. While direct quantitative comparisons of self-immolation kinetics with alternative linkers are not always readily available in the public domain, the principles and methodologies described here will enable researchers to generate such data for their specific ADC candidates. The choice of a self-immolative spacer will ultimately depend on a balance of factors including the nature of the payload, the desired release kinetics, and the overall stability and efficacy of the resulting ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 3. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Double Self-Immolative Linker-Based Antibody-Drug Conjugate FDA022-BB05 with Enhanced Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Innovators: Proper Disposal of MC-VC-PABC-DNA31
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of the antibody-drug conjugate (ADC) linker, MC-VC-PABC-DNA31. Adherence to these procedures is critical for ensuring personnel safety and environmental protection in all research and drug development settings.
This compound is a highly potent cytotoxic agent designed for targeted cancer therapy. Its components, a maleimidocaproyl (MC) group, a cathepsin-cleavable valine-citrulline (VC) linker, a self-immolative p-aminobenzyl carbamate (PABC) spacer, and a DNA31 (a pyrrolobenzodiazepine (PBD) dimer) payload, necessitate rigorous handling and disposal protocols. The PBD dimer payload, in particular, is an extremely hazardous DNA alkylating agent, requiring the utmost caution.
Immediate Safety and Handling Precautions
All handling of this compound, including weighing, reconstitution, and addition to experimental systems, must be conducted in a designated containment area, such as a certified chemical fume hood or a biological safety cabinet, to prevent inhalation of aerosols. Personnel must wear appropriate personal protective equipment (PPE), including double gloves (chemotherapy-grade), a disposable gown, and eye protection with side shields or a face shield.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and any materials contaminated with it is through incineration by a licensed hazardous waste disposal service. Chemical inactivation should be considered as a preliminary step to reduce the immediate hazard, especially in the case of spills, before final disposal.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, including pipette tips, vials, gloves, gowns, and absorbent pads, must be segregated as "cytotoxic waste."
-
Liquid Waste: Unused solutions, contaminated buffers, and cell culture media containing this compound must be collected as "liquid cytotoxic waste."
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container for cytotoxic waste.
2. Waste Container Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste," the biohazard symbol, and the name of the substance (this compound).
3. Preliminary Chemical Inactivation (for liquid waste and spills): While incineration is the gold standard, a preliminary chemical inactivation step can reduce the immediate risk. Based on the chemical nature of its components, a multi-step chemical degradation approach is recommended. This procedure should be performed in a chemical fume hood.
-
Step 1: Linker and Payload Cleavage (Thiolysis and Hydrolysis): To break down the maleimide linker, a solution of a thiol-containing compound, such as N-acetylcysteine or glutathione, can be added to the liquid waste. The addition of a mild base can facilitate the hydrolysis of the thiosuccinimide ring formed upon conjugation.
-
Step 2: PBD Dimer Inactivation (Oxidative Degradation): Following the initial cleavage, the highly toxic PBD dimer payload can be inactivated through oxidation. Treatment with a strong oxidizing agent like potassium permanganate or sodium hypochlorite solution (bleach) can degrade the PBD dimer. The reaction should be allowed to proceed for a sufficient duration to ensure complete degradation.
4. Final Disposal: Following any preliminary inactivation, the treated waste must still be collected and disposed of as hazardous cytotoxic waste. Arrange for pickup and incineration by a certified hazardous waste management company.
Quantitative Data for Inactivation
| Inactivation Step | Reagent | Concentration | Reaction Time | Temperature | Notes |
| Thiolysis of Maleimide | N-acetylcysteine or Glutathione | Excess molar ratio | 2 - 24 hours | Room Temperature | pH should be maintained near neutral or slightly basic. |
| Oxidative Degradation | Potassium Permanganate (KMnO4) | Excess molar ratio | > 1 hour | Room Temperature | Solution will turn from purple to brown upon reaction. |
| Oxidative Degradation | Sodium Hypochlorite (NaOCl) | ~5.25% solution (household bleach) | > 1 hour | Room Temperature | Ensure adequate ventilation due to potential chlorine gas release. |
Note: The exact concentrations and reaction times for complete inactivation of this compound have not been formally published. The provided parameters are based on the chemical reactivity of its components and general procedures for similar cytotoxic agents. It is imperative to validate any inactivation procedure in-house to confirm its efficacy before routine implementation.
Disposal Workflow
Caption: Logical flow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this potent cytotoxic agent, thereby protecting researchers and the environment. It is the responsibility of every individual working with such materials to be fully aware of and compliant with these safety protocols.
Personal protective equipment for handling MC-VC-PABC-DNA31
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of MC-VC-PABC-DNA31, an antibody-drug conjugate (ADC) agent-linker. Due to the potent nature of its components, specifically the RNA polymerase inhibitor DNA31, stringent safety protocols must be followed to ensure personnel safety and prevent contamination. Adherence to these procedures is mandatory for all individuals working with this compound.
This compound is a highly potent compound requiring specialized handling procedures. The cytotoxic payload, DNA31, is an effective RNA polymerase inhibitor.[1] Antibody-drug conjugates are designed to deliver these potent cytotoxic agents directly to target cells.[2] The inherent toxicity of these payloads necessitates robust containment and personal protection strategies to minimize exposure risk.[3][4]
Personal Protective Equipment (PPE) and Engineering Controls
Due to the hazardous nature of ADCs, a multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential.
Engineering Controls:
-
Primary Containment: All handling of this compound, especially when in powdered form or when aerosolization is possible, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment isolator. These engineering controls are crucial for protecting laboratory personnel from exposure.[5][6]
-
Ventilation: Laboratory spaces where this compound is handled must have adequate ventilation with no air recirculation to non-laboratory areas.
Personal Protective Equipment (PPE):
A comprehensive PPE regimen is mandatory for all personnel handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Minimizes the risk of exposure through tears or punctures in the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and aerosols. |
| Lab Coat/Gown | Solid-front, disposable gown with tight-fitting cuffs. | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Necessary when handling powders or when there is a risk of aerosol generation. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Handling Plan
This step-by-step guide outlines the essential procedures for the safe handling of this compound from receipt to use.
-
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE before opening the secondary container in a designated containment area.
-
Verify the container label and integrity.
-
-
Storage:
-
Store the compound in a securely sealed and clearly labeled container.
-
Follow the supplier's specific storage temperature recommendations, which are typically -20°C for short-term and -80°C for long-term storage, protected from moisture and light.[1]
-
-
Preparation of Solutions:
-
All weighing and reconstitution activities must be performed within a BSC or containment isolator to prevent inhalation of the powdered compound.
-
Use dedicated, calibrated equipment for weighing.
-
When dissolving the compound, add the solvent slowly to the powder to avoid aerosolization.
-
Ensure the container is securely capped before removing it from the primary containment unit.
-
-
Administration (In Vitro/In Vivo):
-
Conduct all procedures involving the handling of solutions containing this compound within a BSC.
-
Use Luer-Lok syringes and other safety-engineered sharp devices to prevent needlestick injuries.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Use a validated decontamination agent, such as a 10% bleach solution followed by a rinse with 70% ethanol.
-
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound is classified as cytotoxic waste.[7][8]
-
Containers:
-
Sharps: All contaminated sharps (needles, syringes, etc.) must be placed in a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.[9] These containers are often color-coded, typically with purple or red lids, to indicate cytotoxic contents.[7][8][10]
-
Solid Waste: Contaminated solid waste, including gloves, gowns, bench paper, and plasticware, must be disposed of in a dedicated, leak-proof cytotoxic waste container lined with a heavy-duty plastic bag.[9] These containers should also be clearly labeled as "Cytotoxic Waste."
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and shatter-resistant container labeled as "Cytotoxic Liquid Waste."
-
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service. The standard method for the destruction of cytotoxic waste is high-temperature incineration.[7][11]
Experimental Workflow and Safety Protocols
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: High-level workflow for handling this compound.
Caption: Logical flow for the disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 3. books.rsc.org [books.rsc.org]
- 4. How to Safely Handle Your Antibody Drug Conjugate - European Biotechnology Magazine [european-biotechnology.com]
- 5. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 6. pharmtech.com [pharmtech.com]
- 7. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 8. danielshealth.ca [danielshealth.ca]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 11. cleanaway.com.au [cleanaway.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
